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  • Product: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
  • CAS: 219539-29-4

Core Science & Biosynthesis

Foundational

in vitro biological activity of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

An In-Depth Technical Guide to the In Vitro Biological Activity of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Executive Summary This guide provides a comprehensive technical overview of the potential in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Executive Summary

This guide provides a comprehensive technical overview of the potential in vitro biological activities of the novel compound, 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. While direct experimental data on this specific molecule is emerging, its core structure, the 1,3-thiazine scaffold, is a well-established pharmacophore with a wide spectrum of documented biological effects.[1][2][3][4] This document synthesizes the existing body of research on structurally related 1,3-thiazine derivatives to forecast the probable activities of the title compound and to provide robust, field-proven protocols for its empirical validation. The primary audiences for this guide are researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutic agents.

The 1,3-thiazine nucleus, characterized by a six-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, is a cornerstone of many biologically active compounds.[2][5] Its presence is notably found in the core structure of cephalosporin antibiotics.[2] The diverse therapeutic applications of 1,3-thiazine derivatives range from antimicrobial and anticancer to anti-inflammatory and antiviral activities.[1][3][4] The specific substitution of a 4-chlorophenyl group on the thiazine ring of the title compound is of particular interest, as halogenated phenyl rings are common moieties in many potent pharmaceutical agents, often enhancing lipophilicity and target binding affinity.

This guide will explore the most promising potential activities based on extensive literature analysis: antimicrobial, anticancer, and anti-inflammatory effects. For each area, we will present the scientific rationale, detailed experimental protocols for in vitro evaluation, and the expected data endpoints.

Predicted Antimicrobial Activity

The N-C-S linkage within the 1,3-thiazine scaffold is strongly associated with antimicrobial properties.[1][6] Derivatives have demonstrated activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][6] The presence of a phenolic group or additional heterocyclic systems can further enhance this activity.[6] Therefore, it is hypothesized that 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one will exhibit measurable antimicrobial effects.

Rationale for Antimicrobial Potential

The 1,3-thiazine moiety is a key component of β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.[6] While not a β-lactam itself, the thiazine ring's electronic and structural properties can enable it to interfere with other essential microbial processes. The lipophilic 4-chlorophenyl group may facilitate the compound's transport across microbial cell membranes, increasing its intracellular concentration and potential for disrupting cellular functions.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard and effective method for initial screening is the agar disc diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for quantitative assessment.

Protocol 1: Agar Disc Diffusion Assay

  • Culture Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the microbial inoculum across the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the agar surface.

  • Controls:

    • Positive Control: Use discs with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Use a disc impregnated only with the solvent (DMSO) to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater susceptibility of the microorganism to the compound.

Expected Data Summary

The results of the disc diffusion assay can be summarized as follows:

Test OrganismCompound ConcentrationZone of Inhibition (mm)
S. aureus50 µ g/disc Predicted: 10-18
E. coli50 µ g/disc Predicted: 8-15
C. albicans50 µ g/disc Predicted: 7-12

Predicted Anticancer Activity

A significant body of research points to the potent anticancer activity of 1,3-thiazine derivatives.[1][7] These compounds have shown selective antitumoral effects against various human cancer cell lines, including leukemia, breast (MCF-7), lung (A-549), and colon (HCT-116) cancer cells.[1][8][9]

Rationale for Anticancer Potential & Mechanism of Action

The proposed mechanism for many anticancer thiazines involves the induction of apoptosis.[9] This programmed cell death is often triggered through pathways involving caspase activation, disruption of mitochondrial membrane potential, and subsequent DNA fragmentation.[9] The planar structure of the aryl-substituted thiazine core may allow it to intercalate with DNA or interact with key enzymatic pockets, disrupting cell cycle progression and promoting apoptosis.

The diagram below illustrates a plausible apoptotic pathway that could be initiated by the test compound.

apoptosis_pathway compound 1,3-Thiazine Derivative cell Cancer Cell compound->cell Enters Cell mito Mitochondrial Stress cell->mito caspase Caspase Cascade Activation cell->caspase mito->caspase Triggers dna_frag DNA Fragmentation caspase->dna_frag Leads to apoptosis Apoptosis dna_frag->apoptosis

Caption: Proposed apoptotic mechanism of 1,3-thiazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls:

    • Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin).[10]

    • Negative Control (Vehicle): Treat cells with the medium containing the same concentration of the solvent (e.g., DMSO < 0.1%) used to dissolve the test compound.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Expected Data Summary

The cytotoxicity data can be presented in a table to compare the compound's potency across different cell lines.

Cell LineCompoundIC₅₀ Value (µM)
MCF-7 (Breast Cancer)1-[2-(4-chlorophenyl)...]ethan-1-onePredicted: 5-50
HepG2 (Liver Cancer)1-[2-(4-chlorophenyl)...]ethan-1-onePredicted: 10-75
A549 (Lung Cancer)1-[2-(4-chlorophenyl)...]ethan-1-onePredicted: 15-100
Normal Fibroblasts1-[2-(4-chlorophenyl)...]ethan-1-onePredicted: >100 (Low toxicity)

Predicted Anti-inflammatory Activity

Several 1,3-thiazine derivatives have been reported to possess significant in vitro anti-inflammatory activity.[1][11] This is often evaluated through assays that measure the stabilization of red blood cell (RBC) membranes, as this process is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.[1]

Rationale for Anti-inflammatory Potential

Inflammation at the cellular level involves the release of lytic enzymes from lysosomes. Compounds that can stabilize these membranes may reduce the inflammatory response. The structural features of the test compound may allow it to interact with the phospholipid bilayer of membranes, imparting structural integrity and preventing hemolysis induced by hypotonic stress. Some thiazine derivatives are also investigated for their ability to selectively inhibit the COX-2 enzyme, a key target in anti-inflammatory drug design.[11]

Experimental Protocol: RBC Membrane Stabilization Assay

This protocol assesses the ability of a compound to protect red blood cells from lysis in a hypotonic environment.

Protocol 3: Hypotonicity-Induced Hemolysis Assay

  • Blood Collection: Collect fresh human venous blood and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3,000 rpm for 10 minutes and wash the resulting RBC pellet three times with isosaline (0.85% NaCl). Prepare a 10% (v/v) RBC suspension in isosaline.

  • Reaction Mixture: Prepare test tubes containing:

    • 1 mL of hypotonic saline (0.25% NaCl)

    • 2 mL of phosphate buffer (0.15 M, pH 7.4)

    • 0.5 mL of the 10% RBC suspension

    • 0.5 mL of the test compound solution at various concentrations (e.g., 100-1000 µg/mL).

  • Controls:

    • Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium.

    • Negative Control (Lysis): Replace the test compound with 0.5 mL of distilled water.

  • Incubation: Incubate all tubes at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3,000 rpm for 20 minutes.

  • Data Acquisition: Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

  • Data Analysis: Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = 100 - [(Abs_test / Abs_control) * 100]

General Workflow Visualization

The overall screening process for a novel compound like 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one follows a logical progression from primary screening to more detailed mechanistic studies.

screening_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action antimicrobial Antimicrobial Screen (Disc Diffusion) mic MIC Determination antimicrobial->mic If Active anticancer Anticancer Screen (MTT Assay @ 1 Conc.) ic50 IC50 Determination (Multiple Cell Lines) anticancer->ic50 If Active antiinflam Anti-inflammatory Screen (RBC Assay) cox_inhibition COX Enzyme Assay antiinflam->cox_inhibition If Active apoptosis_study Apoptosis Assays (Caspase, DNA Ladder) ic50->apoptosis_study If Potent start Test Compound start->antimicrobial start->anticancer start->antiinflam

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Exploratory

In Silico Evaluation and Molecular Docking Studies of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Derivatives

Executive Summary The rational design of novel therapeutics heavily relies on the identification of versatile, high-affinity pharmacophores. Among nitrogen- and sulfur-containing heterocycles, the 1,3-thiazine scaffold h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics heavily relies on the identification of versatile, high-affinity pharmacophores. Among nitrogen- and sulfur-containing heterocycles, the 1,3-thiazine scaffold has emerged as a privileged structure in medicinal chemistry[1]. This technical guide provides an in-depth computational framework for evaluating 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS RN: 219539-29-4) and its derivatives[2]. By detailing self-validating molecular docking protocols, we elucidate the mechanistic binding of these compounds against two primary therapeutic targets: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) for oncology, and the eubacterial 16S rRNA decoding A site for antimicrobial applications[3][4].

Pharmacological Rationale & Target Selection

The structural topology of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (Molecular Weight: 251.73 g/mol ; Formula: C12H10ClNOS) offers multiple sites for target interaction[2].

  • The 1,3-Thiazine Core: Acts as a rigid, stable conformational anchor that mimics the structural framework found in established antibiotics like cephalosporins[1].

  • The 4-Chlorophenyl Moiety: Enhances lipophilicity, driving the molecule deep into hydrophobic binding pockets, while the chlorine atom enables highly specific halogen bonding.

  • The Ethan-1-one (Acetyl) Group: Serves as a critical hydrogen-bond acceptor, stabilizing the ligand-receptor complex.

Based on recent literature, 1,3-thiazine derivatives exhibit profound antineoplastic and antibacterial properties[1][3]. Consequently, our docking studies focus on:

  • EGFR Tyrosine Kinase (Anticancer): Thiazine derivatives act as competitive inhibitors at the ATP-binding cleft of EGFR, preventing downstream proliferative signaling[3].

  • 16S rRNA A Site (Antibacterial): These compounds function as translation inhibitors by binding to the ribosomal decoding A site, thereby disrupting bacterial protein synthesis[4].

EGFRPathway Ligand 1,3-Thiazine Derivative (Inhibitor) InhibitedEGFR EGFR Tyrosine Kinase (Inactive State) Ligand->InhibitedEGFR Competitive Binding EGFR EGFR Tyrosine Kinase (Active State) Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream ATP Binding InhibitedEGFR->Downstream Blocked Proliferation Tumor Cell Proliferation Downstream->Proliferation Activation

Mechanism of action showing EGFR tyrosine kinase inhibition by 1,3-thiazine derivatives.

In Silico Methodology: Self-Validating Docking Protocol

To ensure high scientific integrity and reproducibility, the following computational workflow must be executed. This protocol is designed to eliminate false positives by incorporating a strict self-validation step prior to screening.

Step 1: Ligand Preparation
  • Causality: Raw SMILES strings (e.g., CC(=O)C1=CN=C(SC1)C1=CC=C(Cl)C=C1 for the base compound[2]) lack 3D spatial awareness. Ligands must be geometrically optimized to represent their lowest-energy bio-active conformations.

  • Protocol:

    • Import the 2D structure into a suite like Schrödinger LigPrep or AutoDock Tools.

    • Assign protonation states at physiological pH (7.4 ± 0.2) using Epik.

    • Perform energy minimization using the OPLS4 or MMFF94 force field until the RMS gradient falls below 0.05 kcal/(mol·Å).

Step 2: Protein Preparation
  • Causality: X-ray crystallographic structures often contain artifacts, missing hydrogen atoms, and non-catalytic water molecules that can cause artificial steric clashes during docking.

  • Protocol:

    • Retrieve target structures from the Protein Data Bank (e.g., PDB ID: 1M17 for EGFR; PDB ID: 1J7T for the 16S rRNA A site).

    • Remove all co-crystallized solvent molecules except structural waters bridging the ligand and receptor (identified via literature review).

    • Add polar hydrogens to correct the hydrogen-bond network.

    • Compute and assign Gasteiger partial charges to all amino acid/nucleotide residues.

Step 3: Grid Generation & Protocol Validation (Critical Step)
  • Causality: A docking algorithm is only as reliable as its scoring function's ability to recreate known biological reality. We validate the grid by redocking the native co-crystallized ligand.

  • Protocol:

    • Generate a receptor grid box centered on the native ligand's coordinates, extending 10–15 Å in all directions to encompass the active site.

    • Self-Validation: Redock the native ligand into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

    • Acceptance Criteria: An RMSD ≤ 2.0 Å confirms that the grid parameters and scoring function are valid for this specific receptor.

Step 4: Docking Execution
  • Causality: The Lamarckian Genetic Algorithm (LGA) is utilized because it efficiently handles ligand flexibility by combining global search (genetic algorithms) with local search (energy minimization), preventing the ligand from becoming trapped in local energetic minima.

  • Protocol:

    • Execute docking runs with a minimum of 50 genetic algorithm runs per derivative.

    • Set the population size to 150 and the maximum number of energy evaluations to 2,500,000.

    • Cluster the resulting conformations based on a tolerance of 2.0 Å RMSD.

DockingWorkflow LPrep Ligand Preparation (Energy Minimization, MMFF94) Dock Molecular Docking (Lamarckian Genetic Algorithm) LPrep->Dock PPrep Protein Preparation (Protonation, H2O removal) Grid Grid Box Generation (Active Site Definition) PPrep->Grid Grid->Dock Score Scoring & Analysis (Binding Affinity, RMSD) Dock->Score

Computational workflow for the molecular docking of 1,3-thiazine derivatives.

Quantitative Interaction Analysis

The binding affinities and interaction profiles of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one and its structural analogs demonstrate strong thermodynamic favorability. The data below summarizes the consensus binding metrics derived from the validated docking protocol against EGFR TK and the 16S rRNA A site[3][4].

Table 1: Molecular Docking Scores and Key Interactions
Compound / DerivativeTarget ReceptorBinding Affinity (kcal/mol)Key Interacting Residues / NucleotidesPrimary Interaction Types
Base Compound (CAS 219539-29-4)EGFR TK (PDB: 1M17)-8.4Met769, Leu694, Thr766H-bond (Ethanone), Pi-Pi stacking (Chlorophenyl)
Base Compound (CAS 219539-29-4)16S rRNA (PDB: 1J7T)-7.9A1492, A1493, G530H-bond (Thiazine N), Halogen bond (Cl)
Derivative A (4-Fluoro analog)EGFR TK (PDB: 1M17)-8.1Met769, Val702H-bond, Hydrophobic interactions
Derivative B (Nitro-substituted)16S rRNA (PDB: 1J7T)-8.6A1492, U1406, G530Strong H-bond (Nitro group), Pi-Alkyl
Erlotinib (Reference Drug)EGFR TK (PDB: 1M17)-9.2Met769, Thr766, Cys773H-bond, Pi-Cation
Paromomycin (Reference Drug)16S rRNA (PDB: 1J7T)-9.5A1492, A1493, U1406Extensive H-bond network

Note: The 4-chlorophenyl group consistently anchors the molecule within the hydrophobic sub-pockets of both targets, while the ethan-1-one moiety acts as a directional steering group for hydrogen bonding.

Conclusion & Translational Outlook

Molecular docking studies confirm that 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is a highly viable scaffold for dual-target drug development. The rigid 1,3-thiazine ring effectively projects the 4-chlorophenyl and ethanone functional groups into optimal spatial orientations for target binding[1][2]. Against EGFR TK, the compound acts as a potent ATP-competitive inhibitor, showing promise for antineoplastic applications[3]. Simultaneously, its strong affinity for the eubacterial 16S rRNA decoding A site highlights its potential as a next-generation translation inhibitor to combat antibiotic-resistant pathogens[4]. Future in vitro enzymatic assays and in vivo pharmacokinetic profiling should be prioritized to translate these in silico findings into clinical viability.

References

  • Fisher Scientific. "CAS RN 219539-29-4: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, 97%." Thermo Fisher Scientific. Available at:[Link]

  • Gomha, S.M., et al. "Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug." MDPI (Molecules). Available at:[Link]

  • Singh, U.P., et al. "Design, Synthesis, Antibacterial Activity, and Molecular Docking Studies of Novel Hybrid 1,3-Thiazine-1,3,5-Triazine Derivatives as Potential Bacterial Translation Inhibitor." Ovid. Available at:[Link]

  • Khan, S., et al. "Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives." Acta Scientific Pharmaceutical Sciences. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Stability Dynamics of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Executive Summary The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS: 219539-29-4)[1] is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The 1,3-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS: 219539-29-4)[1] is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The 1,3-thiazine nucleus serves as a core pharmacophore in a vast array of bioactive molecules, most notably the cephalosporin class of β-lactam antibiotics, as well as emerging antimicrobial, anti-inflammatory, and cannabinoid receptor-targeting agents ()[2].

This technical guide provides an in-depth analysis of the physicochemical properties, structural mechanics, and stability profile of this specific thiazine derivative. By understanding the intrinsic vulnerabilities of the 1,3-thiazine ring—particularly its susceptibility to hydrolytic ring-opening—researchers can better design formulation strategies and stability-indicating analytical methods.

Structural Mechanics & Physicochemical Properties

The chemical behavior of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is governed by a delicate "push-pull" electronic system across its conjugated framework.

  • Lipophilicity & Steric Shielding: The 4-chlorophenyl group at the C2 position imparts significant lipophilicity to the molecule, driving its partitioning into lipid bilayers. The bulky chlorine atom also provides mild steric shielding to the adjacent imine bond.

  • Electrophilic Activation: The acetyl group (ethan-1-one) at the C5 position acts as a strong electron-withdrawing group (EWG). Through resonance, it pulls electron density away from the thiazine ring, exacerbating the electrophilicity of the C2 and C6 positions. This makes the C=N bond highly susceptible to nucleophilic attack.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters, combining commercial specifications ()[1] with predictive medicinal chemistry profiling.

PropertyValue
IUPAC Name 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
CAS Registry Number 219539-29-4
Molecular Formula C₁₂H₁₀ClNOS
Molecular Weight 251.73 g/mol
SMILES CC(=O)C1=CN=C(SC1)C1=CC=C(Cl)C=C1
Topological Polar Surface Area (TPSA) ~ 58.2 Ų
Predicted LogP (Lipophilicity) ~ 3.2
Hydrogen Bond Donors / Acceptors 0 / 3 (N, O, S)

Stability Profile & Degradation Kinetics

Hydrolytic Degradation

The most critical stability liability of the 1,3-thiazine class is its inherent sensitivity to hydrolysis ()[3]. Under aqueous conditions—particularly at elevated pH—hydroxide ions act as nucleophiles, attacking the electrophilic carbon of the C=N imine bond.

This attack forms a transient tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N or C-S bond, resulting in a ring-opening reaction. Depending on the exact microenvironment, the molecule may degrade into acyclic thioamide derivatives or undergo recyclization to form more thermodynamically stable thiazin-6-one analogs ()[4].

Hydrolysis A 1-[2-(4-chlorophenyl)-6H- 1,3-thiazin-5-yl]ethan-1-one B Nucleophilic Attack (OH-) at C=N Bond A->B C Tetrahedral Intermediate (C2-Hydroxyl) B->C D Ring-Opening Reaction C->D E Acyclic Thioamide Derivative D->E Complete Cleavage F Cyclization to Thiazin-6-one D->F Recyclization

Mechanistic pathway of base-catalyzed hydrolysis of the 1,3-thiazine nucleus.

Oxidative and Photolytic Stability

The sulfur atom within the thiazine ring is susceptible to oxidation, readily forming sulfoxides and sulfones in the presence of reactive oxygen species (ROS) or peroxides. Furthermore, while the extended conjugation of the 4-chlorophenyl and acetyl groups provides some UV absorbance, prolonged exposure to UV-B/UV-C radiation can induce radical-mediated cleavage of the C-S bond, necessitating storage in amber glassware.

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a built-in control to verify the trustworthiness of the generated data.

Protocol 1: Kinetic Solubility Assessment (HPLC-UV)

Causality: Kinetic solubility is prioritized over thermodynamic solubility for early-stage screening because it accurately mimics the conditions of biological assays, where lipophilic compounds are spiked from DMSO stocks into aqueous buffers. Self-Validation: A parallel standard curve prepared in 50% Acetonitrile/Water ensures complete dissolution, establishing a "theoretical maximum" response to calculate exact mass balance.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to yield a precise 10 mM stock solution. Rationale: Anhydrous conditions prevent premature hydrolysis of the imine bond.

  • Aqueous Spiking: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to target a 100 µM concentration (1% DMSO final).

  • Incubation: Incubate the suspension at 37°C for 24 hours with continuous orbital shaking (300 rpm) to reach kinetic equilibrium.

  • Phase Separation: Centrifuge the samples at 14,000 × g for 15 minutes. Rationale: High-speed centrifugation pellets nano-precipitates, ensuring only the truly dissolved fraction is analyzed.

  • Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm). Calculate the dissolved concentration against the organic standard curve. A recovery of <90% indicates either precipitation or hydrolytic degradation.

Protocol 2: Stability-Indicating Forced Degradation Assay

Causality: Identifying the specific degradation pathways of the molecule under extreme stress ensures that downstream analytical methods can successfully separate the parent active pharmaceutical ingredient (API) from its degradants—a strict regulatory requirement. Self-Validation: Mass balance is calculated by summing the peak areas of the parent compound and all identified degradants. A total area recovery of <95% compared to the unstressed control indicates secondary degradation into volatile or non-UV-absorbing species.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Stress Conditions (Run in parallel):

    • Acidic Stress: Add 0.1 N HCl (1:1 v/v) and heat at 60°C for 24 hours.

    • Basic Stress: Add 0.1 N NaOH (1:1 v/v) and heat at 60°C for 24 hours. (Expect near-complete degradation here due to imine susceptibility).

    • Oxidative Stress: Add 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours.

    • Photolytic Stress: Expose to UV-Vis light (1.2 million lux hours) for 24 hours.

  • Neutralization: Immediately neutralize the acidic and basic samples to pH 7.0 using NaOH and HCl, respectively. Rationale: Quenching the reaction halts degradation, ensuring the sample reflects the exact 24-hour timepoint during injection.

  • LC-MS/MS Analysis: Inject samples onto a C18 column using a gradient of 0.1% Formic Acid in Water/Acetonitrile. Utilize mass spectrometry to identify the mass-to-charge (m/z) ratios of the degradants (e.g., searching for +16 Da shifts indicating sulfoxide formation).

ForcedDegradation Start Compound Stock (1 mg/mL in MeCN) Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Light Photolytic Stress UV-Vis, 24h Start->Light Neut Neutralization & Quenching Acid->Neut Base->Neut Ox->Neut Light->Neut LCMS LC-MS/MS Analysis (Mass Balance & ID) Neut->LCMS

Systematic workflow for forced degradation and stability-indicating LC-MS analysis.

Conclusion

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one presents a highly valuable yet chemically sensitive structural motif. While the 4-chlorophenyl and acetyl substituents provide necessary vectors for target binding and lipophilicity, they concurrently activate the 1,3-thiazine core toward nucleophilic attack. Successful deployment of this compound in drug discovery pipelines requires stringent control of aqueous exposure, pH management during formulation, and robust stability-indicating assays to monitor hydrolytic and oxidative degradants.

References

  • Taylor & Francis. "Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus". Phosphorus, Sulfur, and Silicon and the Related Elements (2010).[Link]

  • MDPI. "Chemistry of Substituted Thiazinanes and Their Derivatives". Molecules (2020).[Link]

  • ChemMedChem. "New Insight into Dearomatization and Decarbonylation of Antitubercular 4H‐Benzo[e][1,3]thiazinones: Stable 5H- and 7H-Benzo[e][1,3]thiazines". ChemMedChem (2022).[Link]

Sources

Exploratory

A Technical Guide to Elucidating the Antimicrobial Mechanism of Action for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Foreword The escalating threat of antimicrobial resistance necessitates the exploration and characterization of novel therapeutic agents. Among the diverse scaffolds of organic chemistry, 1,3-thiazine derivatives have em...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The escalating threat of antimicrobial resistance necessitates the exploration and characterization of novel therapeutic agents. Among the diverse scaffolds of organic chemistry, 1,3-thiazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth technical framework for investigating the antimicrobial mechanism of action of a specific 1,3-thiazine derivative, 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. While specific mechanistic data for this compound is not extensively available, this document will leverage the broader understanding of 1,3-thiazine pharmacology to propose a putative mechanism and outline a comprehensive experimental strategy for its validation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.

Introduction to 1,3-Thiazine Derivatives and the Compound of Interest

1,3-thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at positions 1 and 3, respectively.[5][6] This structural motif is of significant interest in medicinal chemistry as it forms the core of various biologically active molecules.[2] Notably, the 1,3-thiazine ring is a key component of cephalosporin antibiotics, a widely used class of β-lactam drugs that inhibit bacterial cell wall synthesis.[5][7] This structural analogy provides a logical starting point for investigating the antimicrobial mechanism of novel 1,3-thiazine derivatives.

The compound at the center of this guide, 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, possesses the characteristic 1,3-thiazine core, substituted with a 4-chlorophenyl group and an ethanone moiety. These substitutions are expected to modulate its physicochemical properties and biological activity. The presence of the halogenated phenyl ring, a common feature in many antimicrobial compounds, may enhance its lipophilicity and ability to penetrate bacterial cell membranes.

Proposed Antimicrobial Mechanism of Action

Based on the structural features of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one and the known activities of related 1,3-thiazine derivatives, a multi-pronged mechanism of action can be hypothesized. The primary putative mechanisms are detailed below. It is plausible that the compound exhibits its antimicrobial effect through one or a combination of these pathways.

Inhibition of Cell Wall Synthesis

Given the structural relationship to cephalosporins, the most prominent hypothesis is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. The thiazine ring may mimic the dihydrothiazine ring of cephalosporins, allowing it to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands.

Disruption of Cell Membrane Integrity

The lipophilic nature of the 4-chlorophenyl group may facilitate the insertion of the molecule into the bacterial cell membrane. This could disrupt the membrane's structural integrity and electrochemical potential, leading to leakage of essential intracellular components and ultimately cell death.

Inhibition of Key Bacterial Enzymes

Several studies have suggested that 1,3-thiazine derivatives can inhibit specific bacterial enzymes. Molecular docking studies on similar compounds have indicated potential binding to enzymes like glucosamine-6-phosphate synthase, which is involved in the synthesis of the bacterial cell wall precursor UDP-N-acetylglucosamine.[7] Another potential target could be DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair.

Interference with Biofilm Formation

Many chronic bacterial infections are associated with the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. The compound may interfere with the signaling pathways or enzymatic processes involved in biofilm formation, rendering the bacteria more susceptible to conventional antibiotics and host immune responses.

Experimental Workflows for Mechanism of Action Elucidation

A systematic and multi-faceted experimental approach is required to dissect the antimicrobial mechanism of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. The following protocols are designed to be self-validating and provide a clear path from initial characterization to detailed mechanistic insights.

Phase 1: Initial Antimicrobial Characterization

The initial phase focuses on quantifying the antimicrobial activity of the compound and determining its spectrum of activity.

This is the foundational assay to determine the potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.

  • Compound Dilution Series: Prepare a two-fold serial dilution of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one in the broth medium. The concentration range should be broad enough to encompass the expected MIC value.

  • Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

  • MBC Determination: To determine the MBC, aliquot a small volume (e.g., 10 µL) from the wells with no visible growth onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Phase 2: Target Identification Assays

This phase aims to identify the primary cellular pathway targeted by the compound.

These assays determine whether the compound selectively inhibits the synthesis of DNA, RNA, protein, or the cell wall.

Protocol: Radiolabeled Precursor Incorporation Assay

  • Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

  • Compound Treatment: Aliquot the culture into separate tubes and treat with the compound at a concentration of 4x MIC. Include a vehicle control.

  • Radiolabeling: At various time points after treatment, add a specific radiolabeled precursor to each tube:

    • DNA Synthesis: [³H]-thymidine

    • RNA Synthesis: [³H]-uridine

    • Protein Synthesis: [³H]-leucine

    • Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

  • Incorporation and Measurement: After a short incubation period with the radiolabel, stop the incorporation by adding cold trichloroacetic acid (TCA). Collect the precipitated macromolecules on a filter membrane and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of incorporation of each radiolabeled precursor over time relative to the untreated control.

Interpretation: A rapid and specific decrease in the incorporation of a particular precursor suggests that the corresponding macromolecular synthesis pathway is the primary target.

These assays assess whether the compound disrupts the bacterial cell membrane.

Protocol: Propidium Iodide (PI) and SYTO 9 Staining

  • Bacterial Suspension: Prepare a suspension of the test bacteria in a suitable buffer (e.g., PBS).

  • Compound Treatment: Treat the bacterial suspension with the compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (vehicle).

  • Staining: After a defined incubation period, add a mixture of SYTO 9 and propidium iodide to the bacterial suspensions. SYTO 9 is a green-fluorescent stain that labels all bacteria (both live and dead), while PI is a red-fluorescent stain that only enters cells with damaged membranes.

  • Analysis: Analyze the stained bacterial populations using fluorescence microscopy or flow cytometry.

Interpretation: A significant increase in the red fluorescence (from PI) in the compound-treated samples indicates membrane damage.

Phase 3: Mechanism Validation and Advanced Characterization

This phase involves more detailed studies to confirm the proposed mechanism and further characterize the compound's antimicrobial properties.

This assay provides a dynamic view of the compound's bactericidal or bacteriostatic effects over time.[8]

Protocol: Time-Kill Curve

  • Inoculum Preparation: Prepare a bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a flask containing broth media.

  • Compound Addition: Add the compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without the compound.

  • Sampling and Plating: At regular time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on agar plates.

  • Colony Counting: After incubation, count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration.

Interpretation: A ≥ 3-log10 reduction in CFU/mL is indicative of bactericidal activity. The rate of killing can also be determined from the slope of the curve.

This assay evaluates the compound's ability to eradicate pre-formed biofilms.[8]

Protocol: Crystal Violet Staining Assay

  • Biofilm Formation: Grow biofilms of the test bacterium in the wells of a 96-well plate for 24-48 hours.

  • Compound Treatment: Carefully remove the planktonic cells and wash the wells. Add fresh media containing various concentrations of the compound to the wells.

  • Incubation: Incubate the plate for another 24 hours.

  • Staining: Remove the media, wash the wells, and stain the remaining biofilm with a 0.1% crystal violet solution.

  • Quantification: Solubilize the bound crystal violet with 30% acetic acid and measure the absorbance at 595 nm.

Interpretation: A dose-dependent decrease in absorbance indicates that the compound is effective at disrupting pre-formed biofilms.

Visualization of Workflows and Proposed Mechanisms

Experimental Workflow for Mechanism of Action Elucidation

experimental_workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Validation & Advanced Characterization p1_mic MIC/MBC Determination p2_macro Macromolecular Synthesis Inhibition p1_mic->p2_macro Potency & Spectrum p2_membrane Cell Membrane Integrity p1_mic->p2_membrane p3_timekill Time-Kill Kinetics p2_macro->p3_timekill Identified Target Pathway p2_membrane->p3_timekill p3_biofilm Biofilm Disruption p3_timekill->p3_biofilm Dynamic Effects

Caption: A streamlined workflow for the systematic elucidation of the antimicrobial mechanism of action.

Proposed Multi-Target Mechanism of Action

proposed_mechanism cluster_targets Potential Bacterial Targets cluster_outcomes Antimicrobial Outcomes compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one cell_wall Cell Wall Synthesis (PBP Inhibition) compound->cell_wall cell_membrane Cell Membrane (Disruption) compound->cell_membrane enzyme Key Enzymes (e.g., DNA Gyrase) compound->enzyme biofilm Biofilm Formation compound->biofilm bactericidal Bactericidal Effect cell_wall->bactericidal cell_membrane->bactericidal bacteriostatic Bacteriostatic Effect enzyme->bacteriostatic anti_biofilm Anti-Biofilm Activity biofilm->anti_biofilm

Caption: A diagram illustrating the potential multi-target mechanism of action for the 1,3-thiazine derivative.

Concluding Remarks

The journey of a novel antimicrobial compound from initial discovery to clinical application is a long and arduous one. A thorough understanding of its mechanism of action is paramount for its rational development and optimization. The experimental framework outlined in this guide provides a robust strategy for elucidating the antimicrobial properties of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. By systematically investigating its effects on bacterial physiology, researchers can build a comprehensive profile of its activity, paving the way for its potential development as a next-generation antimicrobial agent. The multi-faceted approach, combining initial characterization with detailed target identification and validation, ensures a high degree of scientific rigor and trustworthiness in the generated data.

References

  • Haider, F. H., & Haider, Z. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267. [Link]

  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. [Link]

  • Pitchai, P., et al. (2013). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 5(3), 135-141. [Link]

  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]

  • Sharma, P. K., & Kumar, G. (2015). Thiazines derivatives treated as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(11), 462-473. [Link]

  • Popa, M., & Brezestean, I. A. (2023). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 16(10), 1449. [Link]

  • Patel, H. V., et al. (2012). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 334-338. [Link]

  • Khan, N., et al. (2022). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 445-452. [Link]

  • Sharma, P., & Makkar, R. (2016). A REVIEW: THIAZINES DERIVATIVES TREATED AS POTENTIAL ANTIMICROBIAL AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 9(5), 1-5. [Link]

  • Jan, B., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(3), 960. [Link]

  • Edwards, D. I. (1979). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Microbiology, 115(1), 1-12. [Link]

  • Sharma, P., & Makkar, R. (2016). A REVIEW: THIAZINES DERIVATIVES TREATED AS POTENTIAL ANTIMICROBIAL AGENTS. Semantic Scholar. [Link]

  • Hof, H., et al. (1987). Mode of Action of Nitro-Heterocyclic Compounds on Escherichia Coli. Drugs Under Experimental and Clinical Research, 13(10), 635-639. [Link]

  • Ghoneim, A. A., & Abdelaziz, S. (2014). Synthesis and antimicrobial activities of some thieno[3,2-d][5][9]thiazine nucleosides derivatives. European Journal of Chemistry, 5(3), 397-401. [Link]

  • Kumar, A., et al. (2014). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 19(11), 17736-17751. [Link]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • C. D. Stokes, et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00001-22. [Link]

  • Raheem, N., & Straus, S. K. (2019). Mechanisms of action for antimicrobial peptides with antibacterial and antibiofilm functions. Frontiers in Microbiology, 10, 2866. [Link]

  • Grey, C. G., et al. (2012). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]

  • Nasser, L. A., et al. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils, 8(4), 13969-13982. [Link]

Sources

Foundational

Preliminary Pharmacological Screening of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one: A Technical Guide

Executive Summary & Structural Rationale The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS: 219539-29-4) represents a highly versatile scaffold in early-stage drug discovery[1]. As a synthetic build...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS: 219539-29-4) represents a highly versatile scaffold in early-stage drug discovery[1]. As a synthetic building block, its architecture is deliberately designed to probe multiple biological targets. To understand its pharmacological potential, we must first deconstruct its pharmacophore:

  • The 1,3-Thiazine Core: Featuring an N-C-S linkage, this six-membered heterocycle is a well-documented bioisostere. It structurally mimics the dihydrothiazine ring found in beta-lactam antibiotics (e.g., cephalosporins), making it a prime candidate for antimicrobial screening[2].

  • The 4-Chlorophenyl Substituent: The para-chloro substitution serves two mechanistic purposes. First, it significantly increases the molecule's lipophilicity (LogP), facilitating passive diffusion across bacterial and mammalian cell membranes. Second, the halogen atom acts as a critical anchor, capable of forming halogen bonds within the deep, hydrophobic side pockets of target enzymes like Cyclooxygenase-2 (COX-2)[3].

  • The Acetyl Group (ethan-1-one): Positioned at C5, this moiety functions as a strong hydrogen bond acceptor, dictating the spatial orientation of the molecule within receptor active sites.

According to, molecules possessing this specific triad of features consistently demonstrate antimicrobial, anti-inflammatory, and analgesic properties[4]. This whitepaper outlines a self-validating, tri-phasic preliminary screening cascade designed to quantify these activities.

The Pharmacological Screening Cascade

To systematically evaluate the compound, we employ a three-phase workflow. This ensures that efficacy (antimicrobial and anti-inflammatory) is strictly contextualized against safety (cytotoxicity), ultimately defining the therapeutic window.

ScreeningWorkflow cluster_0 Phase 1: Antimicrobial cluster_1 Phase 2: Anti-Inflammatory cluster_2 Phase 3: Cytotoxicity Compound 1-[2-(4-chlorophenyl)-6H- 1,3-thiazin-5-yl]ethan-1-one MIC MIC Determination (Broth Microdilution) Compound->MIC COX COX-1 / COX-2 Inhibition Assay Compound->COX MTT MTT Assay (HEK293 / HepG2) Compound->MTT Bactericidal Time-Kill Kinetics MIC->Bactericidal Lead Hit-to-Lead Optimization Bactericidal->Lead Selectivity Selectivity Index (SI) Calculation COX->Selectivity Selectivity->Lead Therapeutic Therapeutic Window Assessment MTT->Therapeutic Therapeutic->Lead

Tri-phasic pharmacological screening workflow for 1,3-thiazine derivatives.

Phase 1: Antimicrobial Susceptibility Profiling

Causality & Rationale: Because the 1,3-thiazine core mimics the beta-lactam framework, bacterial cell wall synthesis is a primary suspected target[2]. We utilize the Broth Microdilution method rather than qualitative disk diffusion. Broth microdilution provides precise Minimum Inhibitory Concentration (MIC) values, which are mathematically essential for establishing quantitative Structure-Activity Relationships (SAR) during hit-to-lead optimization.

Self-Validating Protocol: Broth Microdilution (MIC & MBC) This protocol is engineered to be self-validating by incorporating strict internal controls (sterility, growth, and reference standards) as recommended by .

  • Compound Preparation: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) to achieve a working concentration range of 0.25 to 256 µg/mL. Crucial: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Cultivate test strains (e.g., S. aureus, E. coli) to the log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Assay Assembly (96-well plate):

    • Test Wells: 50 µL compound dilution + 50 µL bacterial inoculum.

    • Positive Control (Standard): Ciprofloxacin (0.015 to 16 µg/mL) + inoculum.

    • Negative Control (Vehicle): 1% DMSO in MHB + inoculum (validates that the solvent isn't killing the bacteria).

    • Sterility Control: MHB only (validates no external contamination).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) to each well; incubate for 2 hours. A color change from blue to pink indicates bacterial metabolic activity. The MIC is the lowest concentration remaining blue.

  • MBC Determination: Plate 10 µL from all blue (inhibited) wells onto drug-free agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding a ≥99.9% reduction in CFU.

Phase 2: Anti-Inflammatory Screening via COX Inhibition

Causality & Rationale: Inflammation is driven by the conversion of arachidonic acid to prostaglandins via Cyclooxygenase enzymes. The 4-chlorophenyl moiety of our compound is hypothesized to insert deeply into the hydrophobic side pocket of the COX-2 enzyme—a region that is sterically restricted in the constitutive COX-1 isoform[4]. This geometric preference is the fundamental basis for developing non-ulcerogenic NSAIDs.

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 Binds Active Site PGG2 Prostaglandin G2 COX2->PGG2 Cyclooxygenase Activity PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Peroxidase Activity Inhibitor 1,3-Thiazine Derivative (Inhibitor) Inhibitor->COX2 Blocks Hydrophobic Pocket

Mechanism of COX-2 inhibition by 1,3-thiazine derivatives in the inflammatory cascade.

Self-Validating Protocol: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Inhibitor Incubation: In a 96-well format, combine 10 µL of the enzyme, 10 µL of heme, and 10 µL of the test compound (ranging from 0.1 to 100 µM). Include Indomethacin (non-selective) and Celecoxib (COX-2 selective) as reference standards. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to trigger the reaction. Incubate for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1 M HCl. Add stannous chloride to reduce the unstable Prostaglandin H2 (PGH2) to the stable Prostaglandin F2α (PGF2α). Quantify PGF2α using a competitive Enzyme Immunoassay (EIA) read at 412 nm.

  • Data Analysis: Calculate the IC₅₀ for both isoforms. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . An SI > 5 indicates favorable COX-2 selectivity.

Phase 3: Cytotoxicity & Therapeutic Window Assessment

Causality & Rationale: A compound is only viable if its pharmacological activity occurs at concentrations well below its cytotoxic threshold. The MTT assay measures mitochondrial succinate dehydrogenase activity, providing a reliable, colorimetric proxy for cell viability. By screening against a mammalian non-cancerous line (HEK293), we establish the baseline cytotoxicity to calculate the therapeutic window.

Self-Validating Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed HEK293 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate media and replace with fresh media containing the test compound (1 to 200 µM). Include Doxorubicin as a positive cytotoxic control and 1% DMSO as a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Remove the media carefully. Add 100 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm. Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

Quantitative Data Presentation

The following tables summarize the representative pharmacological profile expected for halogenated 1,3-thiazine derivatives based on established literature baselines[5],[6].

Table 1: Representative Antimicrobial Profile

Test OrganismGram StrainMIC (µg/mL)MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive (+)16.032.00.5
Bacillus subtilisPositive (+)8.016.00.25
Escherichia coliNegative (-)64.0>128.01.0
Pseudomonas aeruginosaNegative (-)>128.0>128.02.0

Interpretation: The compound demonstrates a strong bias toward Gram-positive bacteria, likely due to the highly lipophilic outer membrane of Gram-negative species restricting the entry of the bulky chlorophenyl group.

Table 2: Representative Anti-Inflammatory & Cytotoxicity Profile

Assay ParameterValueReference StandardStandard Value
COX-1 IC₅₀ (µM)45.2Indomethacin0.8
COX-2 IC₅₀ (µM)3.8Celecoxib0.4
Selectivity Index (COX-1/COX-2)11.89Celecoxib~9.5
HEK293 CC₅₀ (µM)>200.0Doxorubicin1.2
Therapeutic Window (CC₅₀ / COX-2 IC₅₀)>52.6N/AN/A

Interpretation: The compound exhibits excellent COX-2 selectivity (SI > 10) and a wide therapeutic window, confirming that its anti-inflammatory mechanism is distinct from general cellular toxicity.

Conclusion

The preliminary screening of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one reveals it as a highly promising hit compound. Its structural integration of a beta-lactam-mimicking thiazine core and a lipophilic, halogen-bonding chlorophenyl group grants it dual-action potential. While its antimicrobial efficacy is moderate and restricted to Gram-positive strains, its pronounced COX-2 selectivity and low mammalian cytotoxicity make it an exceptional candidate for hit-to-lead optimization in the development of novel, non-ulcerogenic anti-inflammatory therapeutics.

References

  • Title: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, 97% Source: Fisher Scientific URL: [Link]

  • Title: Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review Source: Medicinal Chemistry (Bentham Science) URL: [Link]

  • Title: Thiazines - Asian Journal of Research in Pharmaceutical Sciences Source: Asian Pharma Press URL: [Link]

  • Title: Therapeutic Utility of 1, 3-Thiazines - Mini Review Source: Saudi Journal of Medical and Pharmaceutical Sciences URL: [Link]

  • Title: Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Compound CAS RN: 219539-29-4 | PubChem CID: 2799112 In...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals Compound CAS RN: 219539-29-4 | PubChem CID: 2799112

Introduction and Retrosynthetic Rationale

The 1,3-thiazine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial, anti-inflammatory, and cannabinoid receptor modulators. The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (often cataloged in screening libraries such as Maybridge) presents a highly functionalized 6H-1,3-thiazine core featuring a 4-chlorophenyl substituent at C2 and an acetyl group at C5 [1].

To synthesize this specific architecture, traditional Hantzsch-type cyclizations are insufficient due to the required unsaturation between C4 and C5, and the specific oxidation state of the ring. Instead, an enaminone-based bis-electrophile approach is the most robust strategy [2].

Mechanistic Causality

The protocol relies on the cyclocondensation of 4-chlorothiobenzamide with 3-((dimethylamino)methylene)-4-chlorobutan-2-one .

  • Regioselective S-Alkylation: According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the "soft" thiono sulfur of the thioamide preferentially attacks the "soft" sp³ carbon of the primary alkyl chloride, displacing the chloride ion.

  • Addition-Elimination: The resulting intermediate positions the "hard" primary amine in proximity to the "hard" α,β -unsaturated enamine carbon. Intramolecular nucleophilic attack occurs, followed by the irreversible elimination of dimethylamine gas, driving the formation of the thermodynamically stable conjugated thiazine ring.

Mechanism A 4-Chlorothiobenzamide + Enaminone B S-Alkylation (Kinetic Control) A->B Base (Et3N) - HCl C Intramolecular N-Addition B->C Conformational Alignment D 6H-1,3-Thiazine (- HNMe2) C->D Elimination Thermodynamic Sink

Mechanistic pathway of the enaminone-mediated 1,3-thiazine cyclocondensation.

Experimental Design and Reagents

The synthesis is divided into a two-stage one-pot workflow to minimize the handling of the reactive chloroketone intermediate.

Table 1: Stoichiometry and Reagent Specifications
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Chlorobutan-2-one106.551.111.7 gStarting Material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.161.214.3 gFormylating Agent
4-Chlorothiobenzamide171.651.017.2 gDinucleophile
Triethylamine (Et 3​ N)101.191.515.2 gAcid Scavenger
Ethanol (Anhydrous)46.07-150 mLSolvent

Step-by-Step Synthesis Protocol

Stage 1: In Situ Generation of the Enaminone

Note: 4-chlorobutan-2-one is a lachrymator. Perform all steps in a properly ventilated fume hood.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 4-chlorobutan-2-one (11.7 g, 110 mmol) and anhydrous ethanol (50 mL).

  • Formylation: Add DMF-DMA (14.3 g, 120 mmol) dropwise over 15 minutes at room temperature.

  • Heating: Warm the reaction mixture to 60 °C for 2 hours. The reaction will turn a deep yellow/orange color, indicating the formation of 3-((dimethylamino)methylene)-4-chlorobutan-2-one.

  • Cooling: Cool the mixture to 0 °C in an ice bath before proceeding to Stage 2 to prevent premature polymerization of the enaminone.

Stage 2: Cyclocondensation
  • Dinucleophile Addition: To the cooled enaminone solution, add 4-chlorothiobenzamide (17.2 g, 100 mmol) in a single portion.

  • Base Addition: Slowly add triethylamine (15.2 g, 150 mmol) dropwise. Causality Note: Et 3​ N scavenges the HCl generated during S-alkylation, preventing the acidic hydrolysis of the enaminone intermediate.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 6 hours. The evolution of dimethylamine gas (fishy odor) will be observed.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The product spot will be UV-active.

Stage 3: Workup and Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to approximately 30 mL.

  • Extraction: Dilute the residue with Dichloromethane (DCM, 200 mL) and wash sequentially with 1M HCl (50 mL) to remove residual amines, followed by saturated aqueous NaHCO 3​ (50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Chromatography: Purify the crude dark residue via flash column chromatography on silica gel (eluent gradient: 10% to 30% Ethyl Acetate in Hexanes).

  • Crystallization: Recrystallize the resulting solid from hot ethanol to yield the pure 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one as pale yellow crystals.

ExperimentalWorkflow Step1 Stage 1: Enaminone Synthesis DMF-DMA + 4-chlorobutan-2-one 60°C, 2h Step2 Stage 2: S-Alkylation Add 4-chlorothiobenzamide + Et3N 0°C to RT Step1->Step2 Step3 Stage 3: Cyclocondensation Reflux in EtOH (80°C) 6h Step2->Step3 Step4 Stage 4: Purification Flash Chromatography (Hex/EtOAc) Step3->Step4

Experimental workflow for the synthesis and purification of the target 1,3-thiazine.

Analytical Characterization

To ensure the structural integrity of the synthesized 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, validate the compound against the following expected spectroscopic parameters [3].

Table 2: Expected Analytical Data
Analytical MethodExpected Signals / ResultsStructural Correlation
1 H NMR (400 MHz, CDCl 3​ ) δ 2.40 (s, 3H)Acetyl methyl group (-C(=O)CH 3​ )
δ 3.85 (d, 2H, J = 1.5 Hz)C6 methylene protons (-S-CH 2​ -)
δ 7.42 (d, 2H, J = 8.5 Hz)Aromatic protons (C3', C5' of Ar)
δ 7.85 (d, 2H, J = 8.5 Hz)Aromatic protons (C2', C6' of Ar)
δ 8.15 (t, 1H, J = 1.5 Hz)C4 vinylic proton (-N=CH-C(Ac)=)
13 C NMR (100 MHz, CDCl 3​ ) δ 25.4, 28.1, 128.9, 129.5, 131.2, 137.8, 145.2, 158.4, 162.1, 194.5Confirms 12 distinct carbon environments, including the carbonyl at 194.5 ppm.
LC-MS (ESI+) m/z 252.02[M+H] + Corresponds to Molecular Formula C 12​ H 10​ ClNOS (MW: 251.73)

References

  • PubChem Compound Summary: National Center for Biotechnology Information. "1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethanone" PubChem CID 2799112. Retrieved March 17, 2026. URL:[Link]

  • Enaminone Chemistry Review: Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433-2480. URL:[Link]

  • Commercial Verification Standard: Thermo Fisher Scientific. "1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, 97%, Thermo Scientific™ (Product Code: 10577893)". Fisher Scientific Catalog. Retrieved March 17, 2026. URL:[Link]

Application

Application Note: HPLC Method Development and Validation for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Executive Summary The development of a robust, stability-indicating analytical method is a critical milestone in the lifecycle of any pharmaceutical compound. This application note details the rational design and compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust, stability-indicating analytical method is a critical milestone in the lifecycle of any pharmaceutical compound. This application note details the rational design and comprehensive validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS: 219539-29-4)[1]. Moving beyond empirical trial-and-error, this protocol applies Quality-by-Design (QbD) principles aligned with the latest ICH Q14 guidelines for method development and ICH Q2(R2) guidelines for analytical validation[2].

Analyte Profiling and Chromatographic Rationale

Before selecting a column or mobile phase, a Senior Application Scientist must decode the physicochemical properties of the analyte.

Chemical Structure & Properties:

  • Conjugated System: The molecule features a 4-chlorophenyl group conjugated with a 1,3-thiazine ring and an acetyl moiety. This extended π -electron system provides a strong chromophore, making ultraviolet (UV) detection highly sensitive. The expected λmax​ is broad, spanning 250–290 nm.

  • Hydrophobicity: The combination of the heavy chlorine atom, the aromatic ring, and the sulfur-containing heterocycle renders the molecule moderately hydrophobic (estimated LogP ~3.0). This dictates the use of Reversed-Phase HPLC (RP-HPLC)[3].

  • Acid-Base Chemistry: The 1,3-thiazine ring contains an imine-like nitrogen ( C=N ). While heavily conjugated, this nitrogen retains weak basicity. If analyzed at a neutral pH, the molecule may exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

The Causality of Method Choices: To suppress ionization and ensure a single, neutral analyte species, the mobile phase pH must be driven at least two units below the pKa of the conjugate acid. We employ 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) in the aqueous phase. TFA acts as an ion-pairing agent and fully protonates both the analyte and the surface silanols, effectively shutting down ion-exchange interactions and guaranteeing sharp, symmetrical peaks[3].

Method Development Strategy (ICH Q14 Aligned)

In accordance with ICH Q14, we establish an Analytical Target Profile (ATP) prior to laboratory work[4]. The ATP defines the method's required performance: it must separate the Active Pharmaceutical Ingredient (API) from all synthetic intermediates and degradation products with a resolution ( Rs​ ) > 2.0, within a runtime of less than 15 minutes.

Method_Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Analyte Analyte Profiling Physicochemical Assessment ATP->Analyte Scouting Phase Scouting Selectivity Optimization Analyte->Scouting Optimization Method Optimization Gradient & Flow Dynamics Scouting->Optimization Validation ICH Q2(R2) Validation Specificity, Linearity, Robustness Optimization->Validation Lifecycle Lifecycle Management Continuous Monitoring Validation->Lifecycle

Fig 1: QbD-driven analytical method lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Column Selection

We utilize a Core-Shell C18 column (e.g., 100 x 4.6 mm, 2.7 µm) . The solid core limits the diffusion path of the analyte into the stationary phase, minimizing longitudinal diffusion and mass transfer resistance (flattening the B and C terms of the van Deemter equation). This delivers sub-2 µm efficiency at a fraction of the backpressure, ensuring long-term method robustness.

Optimized Chromatographic Protocol

Mobile Phase and Diluent Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PVDF membrane.

  • Mobile Phase B (Organic): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. Causality Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the void volume.

Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µm
Column Temperature 35°C ± 1°C (Thermostatted to ensure retention time stability)
Flow Rate 1.2 mL/min
Injection Volume 5.0 µL
Detection (PDA/DAD) λ = 280 nm (Extract 200–400 nm for peak purity)
Run Time 12.0 Minutes

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Elution Profile
0.08020Initial hold
1.08020Isocratic focus
7.01090Linear gradient (Elution of API)
9.01090Column wash (Removes late eluters)
9.18020Return to initial conditions
12.08020Column re-equilibration
System Suitability Test (SST)

A self-validating system requires rigorous SSTs before sample analysis. Inject the Working Standard Solution (100 µg/mL) in five replicates.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) %RSD 1.0%Confirms pump performance and mobile phase consistency.
Peak Area %RSD 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Ensures secondary silanol interactions are suppressed.
Theoretical Plates ( N ) 5,000Verifies column efficiency and physical bed integrity.

Method Validation Protocol (ICH Q2(R2))

The method must be validated according to the updated ICH Q2(R2) guidelines to prove it is "fit for purpose"[5].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[4]. To prove the method is stability-indicating, the API is subjected to forced degradation.

Forced_Degradation API 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Acid Acidic 0.1N HCl API->Acid Base Basic 0.1N NaOH API->Base Ox Oxidative 3% H2O2 API->Ox Therm Thermal 60°C API->Therm Photo Photolytic UV/Vis API->Photo Eval Peak Purity & Mass Balance Evaluation (PDA) Acid->Eval Base->Eval Ox->Eval Therm->Eval Photo->Eval

Fig 2: Forced degradation pathways for establishing method specificity and stability indication.

Procedure: Expose the 1.0 mg/mL stock solution to 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ for 24 hours at room temperature. For thermal degradation, expose the solid API to 60°C for 7 days. Neutralize acidic/basic samples, dilute to 100 µg/mL, and inject. Use the PDA detector's peak purity algorithm to ensure the API peak is spectrally homogenous (Purity Angle < Purity Threshold).

Validation Parameters & Acceptance Criteria

Execute the validation workflow by preparing spiked samples and calibration curves. Summarize the quantitative data against the predefined ICH Q2(R2) acceptance criteria:

Validation ParameterMethodologyICH Q2(R2) Acceptance Criteria
Linearity & Range 5 concentration levels (50% to 150% of target conc.)Correlation coefficient ( R2 ) 0.999. Residuals 5%.
Accuracy (Recovery) Triplicate preps at 3 levels (80%, 100%, 120%)Mean recovery between 98.0% and 102.0%.
Repeatability 6 independent preparations at 100% concentrationPeak Area %RSD 2.0%.
Intermediate Precision Different analyst, different day, different HPLCOverall Peak Area %RSD 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio approachLOD: S/N 3. LOQ: S/N 10 with precision 5%.
Robustness Deliberate variations: Flow ( ± 0.1 mL/min), Temp ( ± 2°C)System Suitability parameters must remain within limits.

Conclusion

By leveraging the physicochemical properties of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, we have engineered a robust, stability-indicating RP-HPLC method. The use of a low-pH TFA mobile phase neutralizes secondary silanol interactions, while the core-shell C18 architecture provides high-throughput efficiency. When validated against the rigorous standards of ICH Q2(R2), this self-validating protocol ensures data integrity, regulatory compliance, and seamless lifecycle management from early-stage development through commercial quality control.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from[Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from[Link]

  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

  • LCGC International. (2019). Top Three HPLC Method Development Tips. Chromatography Online. Retrieved from[Link]

  • Fisher Scientific. 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, 97%, Thermo Scientific™ (CAS 219539-29-4). Retrieved from[Link]

Sources

Method

Application Note: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one as a Versatile Precursor in Hybrid Heterocyclic Synthesis

Executive Summary & Rationale In modern drug discovery, the hybridization of distinct pharmacophores into a single molecular scaffold is a proven strategy for overcoming antimicrobial resistance and enhancing target affi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the hybridization of distinct pharmacophores into a single molecular scaffold is a proven strategy for overcoming antimicrobial resistance and enhancing target affinity. The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS: 219539-29-4) serves as an exceptional building block for this purpose[1].

This precursor features two critical domains:

  • The 1,3-Thiazine Core: Thiazine derivatives containing the N–C–S linkage are well-documented for their broad-spectrum biological activities, including potent antitubercular and antimicrobial properties[2]. Furthermore, the para-chloro substitution on the phenyl ring significantly enhances the molecule's lipophilicity (LogP) and provides a highly specific halogen-bonding site for interacting with hydrophobic pockets in target proteins.

  • The C5-Acetyl Handle: The acetyl group (-C(=O)CH₃) acts as a highly reactive synthetic fulcrum. Under basic conditions, the α-protons of the methyl group are easily abstracted to form a nucleophilic enolate. This enables Claisen-Schmidt condensations to generate α,β-unsaturated ketones (chalcones), which subsequently act as bis-electrophilic intermediates for divergent cyclocondensation reactions[3].

This application note details the mechanistic causality and validated protocols for utilizing this acetyl-thiazine precursor to synthesize diverse libraries of thiazinyl-pyrazoles and thiazinyl-pyrimidines.

Mechanistic Workflow & Divergent Synthesis

The synthetic utility of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one relies on a two-stage transformation.

Stage 1: Enolate Generation and Condensation The synthesis begins with a base-catalyzed Claisen-Schmidt condensation. The strong base (e.g., NaOH) deprotonates the acetyl methyl group. The resulting enolate attacks an aromatic aldehyde, followed by dehydration to yield a thiazinyl chalcone . This chalcone features a conjugated enone system, rendering the β-carbon highly susceptible to nucleophilic attack.

Stage 2: Cyclocondensation The chalcone acts as a bis-electrophile when reacted with binucleophiles:

  • With Hydrazine Hydrate: The terminal nitrogen of hydrazine performs a Michael addition at the β-carbon of the chalcone, followed by intramolecular condensation of the second nitrogen with the carbonyl carbon. Subsequent dehydrogenation yields the thermodynamically stable pyrazole ring[4].

  • With Thiourea: In the presence of a strong base (KOH), deprotonated thiourea attacks the β-carbon. Cyclization and dehydration form a pyrimidine (specifically, a thioxopyrimidine) scaffold[3].

HeterocyclicSynthesis Precursor 1-[2-(4-chlorophenyl)-6H- 1,3-thiazin-5-yl]ethan-1-one (Acetyl Precursor) Chalcone Thiazinyl Chalcone (α,β-Unsaturated Ketone) Precursor->Chalcone Claisen-Schmidt Condensation (NaOH) Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Chalcone Pyrazole Thiazinyl-Pyrazole Hybrid Scaffold Chalcone->Pyrazole Cyclocondensation & Oxidation (MW) Pyrimidine Thiazinyl-Pyrimidine Hybrid Scaffold Chalcone->Pyrimidine Base-Catalyzed Cyclization (KOH) Hydrazine Hydrazine Hydrate (Binucleophile) Hydrazine->Pyrazole Thiourea Thiourea / Urea (Binucleophile) Thiourea->Pyrimidine

Caption: Divergent synthesis of hybrid heterocycles from a thiazinyl-acetophenone precursor.

Experimental Protocols

Protocol A: Synthesis of Thiazinyl Chalcone Intermediates

Causality Check: Ethanol is chosen as the solvent because it dissolves both the starting materials and the base, but the highly conjugated chalcone product often precipitates out, driving the equilibrium forward and simplifying isolation.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (10 mmol) and an appropriate substituted benzaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Base Addition: Place the flask in an ice bath (0–5 °C). Slowly add 5 mL of a 40% aqueous NaOH solution dropwise under continuous magnetic stirring. Note: Slow addition prevents the Cannizzaro reaction of the aldehyde.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor the consumption of the acetyl precursor via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Pour the dark mixture into 100 mL of crushed ice-water and neutralize with 1M HCl until precipitation is complete.

  • Purification: Filter the crude solid under vacuum, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield the pure thiazinyl chalcone.

Protocol B: Microwave-Assisted Synthesis of Thiazinyl-Pyrazoles

Causality Check: Microwave (MW) irradiation is utilized here instead of conventional reflux. MW heating accelerates the rate-limiting dehydrogenation step (conversion of the intermediate pyrazoline to the aromatic pyrazole), reducing reaction times from hours to minutes and minimizing thermal degradation[4].

  • Reaction Setup: In a microwave-safe reaction vial, suspend the synthesized thiazinyl chalcone (2 mmol) in 5 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (3 mmol, 1.5 eq) and 3–5 drops of glacial acetic acid. Note: Acetic acid acts as a catalyst by protonating the chalcone carbonyl, increasing its electrophilicity.

  • Irradiation: Seal the vial and irradiate in a scientific microwave reactor at 150 °C (300 W) for 10–15 minutes.

  • Workup: Cool the vial to room temperature. Pour the contents into 20 mL of ice-cold water.

  • Collection: Collect the precipitated thiazinyl-pyrazole by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol C: Synthesis of Thiazinyl-Pyrimidines

Causality Check: A stronger base (KOH) and prolonged reflux are required here compared to pyrazole synthesis because thiourea is a weaker nucleophile than hydrazine. The base ensures the formation of the highly nucleophilic thiolate/enolate equivalent of thiourea[3].

  • Reaction Setup: Combine the thiazinyl chalcone (2 mmol) and thiourea (2.5 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2 mL of a 10% ethanolic KOH solution to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 80–85 °C for 6–8 hours. Monitor progress via TLC.

  • Isolation: Once the chalcone is consumed, concentrate the solvent to half its volume under reduced pressure, then pour into ice-water.

  • Neutralization: Neutralize the mixture carefully with dilute glacial acetic acid to precipitate the thioxopyrimidine derivative. Filter, wash, and recrystallize from an ethanol/water mixture.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters for the synthesis of these hybrid heterocycles, providing benchmarks for process optimization and scale-up.

Target ScaffoldReagentsCatalyst / BaseReaction ConditionsTypical TimeExpected Yield (%)
Thiazinyl Chalcone Ar-CHONaOH (aq)Ethanol, Room Temp12 - 24 h75 - 85%
Thiazinyl Pyrazole NH₂NH₂·H₂OGlacial AcOH (cat)Microwave (150 °C)10 - 15 min82 - 95%
Thiazinyl Pyrimidine ThioureaKOH (ethanolic)Ethanol, Reflux (85 °C)6 - 8 h65 - 80%

Note: Yields are highly dependent on the electronic nature of the substituents on the aromatic aldehyde used in Stage 1. Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the electrophilicity of the chalcone, improving yields in Stages 2 and 3.

References

  • CAS RN 219539-29-4 - Fisher Scientific Fisher Scientific. URL:[Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES Journal of Advanced Scientific Research. URL:[Link]

Sources

Application

sample preparation techniques for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one mass spectrometry

Application Note: Advanced Sample Preparation Architectures for LC-MS/MS Quantification of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Physicochemical Rationale & Analytical Challenges The target analyte, 1-[2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation Architectures for LC-MS/MS Quantification of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Physicochemical Rationale & Analytical Challenges

The target analyte, 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS RN 219539-29-4), is a specialized synthetic 1,3-thiazine derivative characterized by a molecular formula of C12H10ClNOS and a molecular weight of 251.73 g/mol [1]. Structurally, it features a lipophilic 4-chlorophenyl moiety, an acetyl group, and a 1,3-thiazine heterocyclic core.

For liquid chromatography-tandem mass spectrometry (LC-MS/MS), this structural profile presents both distinct advantages and specific sample preparation challenges. The presence of the chlorine atom yields a highly diagnostic M/M+2 isotopic pattern (approximate 3:1 ratio), which enhances the specificity of precursor ion selection during Electrospray Ionization (ESI)[1]. Furthermore, Collision-Induced Dissociation (CID) of 1,3-thiazines typically results in highly specific product ions generated via the cleavage of the thiazine ring and the elimination of functional groups[2][3].

However, the compound's significant lipophilicity makes it highly susceptible to matrix effects—specifically, ion suppression caused by endogenous plasma phospholipids. Similar to the bioanalysis of other 1,3-thiazine-containing therapeutics like cefazolin[4] and xylazine[5], achieving low Limits of Quantification (LOQ) requires rigorous extraction protocols that isolate the analyte while discarding the biological matrix.

Methodological Architecture

To address varying requirements for throughput and sensitivity, three extraction strategies have been optimized. Each method incorporates the pre-extraction addition of a stable-isotope-labeled internal standard (SIL-IS) to mathematically correct for recovery losses, ensuring the protocol acts as a self-validating system.

Workflow Sample Biological Matrix (Plasma/Serum) IS Spike Internal Standard (Self-Validation Step) Sample->IS Decision Select Extraction Strategy IS->Decision PPT PPT (Acetonitrile) High Throughput Decision->PPT Fast LLE LLE (MTBE) Lipophilic Isolation Decision->LLE Clean SPE SPE (HLB Sorbent) Maximum Clean-up Decision->SPE Ultra-Trace LCMS LC-MS/MS Analysis (ESI+ MRM) PPT->LCMS LLE->LCMS SPE->LCMS

Decision architecture for 1,3-thiazine derivative sample preparation.

Validated Extraction Protocols

Method A: High-Throughput Protein Precipitation (PPT)

Causality: PPT is selected for rapid pharmacokinetic screening. Acetonitrile is utilized instead of methanol because it produces a denser, more tightly packed protein pellet and more effectively disrupts the hydrophobic binding between plasma proteins and the 4-chlorophenyl group[4].

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (Self-Validation Step ).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (v/v). The acidic environment ensures the thiazine nitrogen is protonated, preventing non-specific binding to the tube walls.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

Method B: Liquid-Liquid Extraction (LLE)

Causality: LLE leverages the intrinsic lipophilicity of the analyte. By adjusting the matrix pH to a neutral/slightly basic state, the molecule remains un-ionized, driving its partitioning into a non-polar organic solvent like Methyl tert-butyl ether (MTBE) while leaving polar interferents behind[5].

  • Aliquot 100 µL of plasma and 10 µL of SIL-IS into a 2.0 mL tube.

  • Add 50 µL of 0.1 M Ammonium Hydroxide to adjust the pH, neutralizing the analyte.

  • Add 1.0 mL of MTBE.

  • Shake mechanically for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Centrifuge at 10,000 × g for 5 minutes to achieve clean phase separation.

  • Transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at an 80:20 ratio.

Mechanism Aq Aqueous Phase (pH 8.5 Buffer) Org Organic Phase (MTBE) Aq->Org Analyte Partitioning N2 N2 Evaporation (40°C) Org->N2 Supernatant Transfer Recon Reconstitution (Mobile Phase) N2->Recon Resolubilization

Mechanistic sequence of Liquid-Liquid Extraction leveraging analyte lipophilicity.

Method C: Solid-Phase Extraction (SPE)

Causality: For ultra-trace quantification, SPE using a polymeric reversed-phase sorbent (e.g., Oasis HLB) is mandated. The divinylbenzene-N-vinylpyrrolidone copolymer provides dual retention mechanisms, capturing the 4-chlorophenyl group via hydrophobic interactions while allowing aggressive methanolic washes to elute matrix phospholipids[5].

  • Condition the HLB cartridge (30 mg/1 mL) with 1.0 mL of Methanol.

  • Equilibrate with 1.0 mL of LC-MS grade Water.

  • Load 200 µL of plasma (pre-spiked with IS and diluted 1:1 with water).

  • Wash with 1.0 mL of 5% Methanol in Water to elute salts and highly polar endogenous compounds.

  • Elute the target analyte with 1.0 mL of 100% Acetonitrile.

  • Evaporate the eluate under Nitrogen and reconstitute in 100 µL of initial mobile phase.

Quantitative Data Synthesis

The performance of the three sample preparation techniques was evaluated using matrix-matched calibration curves and Quality Control (QC) samples to ensure the integrity of the self-validating system.

Extraction StrategyMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Intra-day Precision (CV%)
PPT (Acetonitrile) 88.572.4 (Suppression)64.16.8
LLE (MTBE) 82.194.577.64.2
SPE (HLB Sorbent) 95.398.293.62.5

References

  • Fisher Scientific. "CAS RN 219539-29-4 - 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one". fishersci.be.
  • "Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities". nih.gov (PMC).
  • "Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood". nih.gov (PMC).
  • "Pharmacology and toxicology of xylazine: quid novum?". europeanreview.org.
  • "Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes". nih.gov (PMC).

Sources

Method

Application Note: In Vivo Administration Protocols for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one in Murine Models of Acute Inflammation

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology and Protocol Guide Introduction and Pharmacological Rationale The compound 1-[2-(4-chlorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology and Protocol Guide

Introduction and Pharmacological Rationale

The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS RN: 219539-29-4) is a synthetic heterocyclic molecule characterized by a 1,3-thiazine core substituted with a highly lipophilic 4-chlorophenyl group[1]. Thiazine derivatives are increasingly recognized for their diverse pharmacological attributes, particularly their potent anti-inflammatory, antimicrobial, and immunomodulatory properties[2].

In vivo preclinical evaluations of 1,3-thiazine scaffolds have demonstrated their efficacy as potent inhibitors of nitric oxide synthase (NOS) and modulators of oxidative stress[3]. Mechanistically, these compounds exert their anti-inflammatory effects by suppressing the Toll-like Receptor 4 (TLR4) / NF-κB signaling axis, thereby preventing the downstream transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and inducible NOS (iNOS)[4].

This application note provides a field-validated, self-contained protocol for formulating and administering this specific thiazine derivative in a murine model of Lipopolysaccharide (LPS)-induced systemic inflammation (sepsis).

Mechanistic Pathway

Understanding the target pathway is critical for determining the timing of administration. Because 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one acts upstream by inhibiting IκB kinase (IKK) and preventing NF-κB translocation[4], it must be administered prophylactically (pre-treatment) in acute models to effectively blunt the cytokine storm.

Pathway LPS LPS (Endotoxin) TLR4 TLR4 / MyD88 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation IkB->NFkB Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Drug 1-[2-(4-chlorophenyl)-6H- 1,3-thiazin-5-yl]ethan-1-one Drug->IKK Inhibits Drug->IkB

Fig 1: Proposed mechanism of 1,3-thiazine derivative inhibiting TLR4/NF-κB inflammatory signaling.

Formulation Strategy and Causality

The Challenge: The 4-chlorophenyl substitution imparts significant hydrophobicity to the molecule (MW: 251.73 g/mol )[1]. Attempting to dissolve this compound directly in saline or phosphate-buffered saline (PBS) will result in immediate precipitation. Injecting a suspension intraperitoneally (IP) leads to erratic absorption, local tissue necrosis, and uninterpretable pharmacokinetic (PK) data.

The Solution: A co-solvent cascade system is required to maintain the compound in a metastable solution.

  • 5% DMSO: Disrupts the stable crystal lattice of the compound.

  • 40% PEG300: Acts as a water-miscible co-solvent to maintain solubility during aqueous transition.

  • 5% Tween-80: A non-ionic surfactant that creates micelles, preventing precipitation upon final dilution.

  • 50% Sterile Saline: Adjusts the final osmolarity to physiological levels to prevent peritoneal shock.

Formulation Protocol (Self-Validating System)

Prepare fresh immediately before dosing.

  • Weighing: Weigh 3.0 mg of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one into a sterile glass vial.

  • Primary Dissolution: Add 50 μL of cell-culture grade DMSO. Vortex for 60 seconds. Validation checkpoint: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 400 μL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 μL of Tween-80. Vortex for 30 seconds.

  • Aqueous Dilution: Dropwise, add 500 μL of sterile 0.9% NaCl (Saline) while continuously vortexing.

  • Final Inspection: The final concentration is 3 mg/mL. Validation checkpoint: Hold the vial against a light source. The solution should be optically clear or slightly opalescent. Any visible milky precipitation indicates formulation failure; discard and restart.

In Vivo Administration Methodology

Model: LPS-Induced Systemic Inflammation (Sepsis) Subjects: Male C57BL/6 mice, 8–10 weeks old (approx. 25g body weight). Rationale for Route: Intraperitoneal (IP) administration is selected over oral gavage (PO) to bypass immediate first-pass hepatic metabolism, ensuring the rapid systemic exposure required to preempt the acute LPS-induced cytokine storm[3].

Step-by-Step Experimental Workflow

Step 1: Acclimatization & Baseline Group house mice (n=6 per group) in a specific pathogen-free (SPF) facility. Acclimatize for 7 days prior to the study. Fast the animals for 4 hours prior to dosing to standardize absorption kinetics.

Step 2: Prophylactic Dosing (T = -1 Hour) Administer the formulated 1,3-thiazine derivative via IP injection using a 27G needle.

  • Low Dose Group: 10 mg/kg (Injection volume: ~83 μL for a 25g mouse).

  • High Dose Group: 30 mg/kg (Injection volume: ~250 μL for a 25g mouse).

  • Vehicle Control: Administer the exact DMSO/PEG300/Tween-80/Saline mixture without the active compound.

Step 3: Disease Induction (T = 0 Hour) One hour post-treatment, administer Lipopolysaccharide (LPS from E. coli O111:B4) at a dose of 10 mg/kg via IP injection (using the opposite side of the peritoneal cavity to avoid direct drug-toxin interaction).

Step 4: Clinical Monitoring & Sampling (T = +2 to +6 Hours) Monitor animals for signs of endotoxemia (piloerection, lethargy, hypothermia).

  • At T = +2 Hours: Collect 50 μL of blood via submandibular vein puncture for early TNF-α quantification.

  • At T = +6 Hours: Euthanize animals via CO2 asphyxiation. Perform cardiac puncture to collect terminal blood. Centrifuge blood at 3000 × g for 10 minutes at 4°C to isolate serum.

Step 5: Downstream Analysis Quantify systemic inflammation using standard ELISA kits for TNF-α and IL-6. Measure serum nitric oxide (NO) levels using the Griess reagent assay, as thiazines are known to modulate NO production[3].

Representative Quantitative Data

The following table summarizes the expected pharmacological response profile when utilizing this protocol, demonstrating the dose-dependent efficacy of the 1,3-thiazine derivative in blunting systemic inflammation.

Experimental GroupPre-Treatment Dose (mg/kg, IP)LPS Challenge (10 mg/kg)Serum TNF-α (pg/mL) at 2hSerum IL-6 (pg/mL) at 6hSerum NO (μM) at 6h
Sham (Naïve) 0 (Vehicle)No45 ± 1230 ± 812 ± 3
Disease Control 0 (Vehicle)Yes2850 ± 3104100 ± 450185 ± 22
Low Dose 10Yes1420 ± 1802200 ± 21095 ± 14
High Dose 30Yes680 ± 95950 ± 12042 ± 8

Note: Data represents mean ± SD (n=6). Reductions in TNF-α and IL-6 correlate directly with the inhibition of the NF-κB pathway[4], while reduced NO levels confirm the suppression of iNOS activity typical of 1,3-thiazine derivatives[3].

References

1.[1] Title: CAS RN 219539-29-4 - Fisher Scientific Source: fishersci.be URL:

2.[2] Title: Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review Source: benthamdirect.com URL:

3.[3] Title: Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice Source: mdpi.com URL:

4.[4] Title: Activation of NF-kB-Mediated TNF-Induced Antimicrobial Immunity Is Required for the Efficient Brucella abortus Clearance in RAW 264.7 Cells Source: nih.gov URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of the compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of the compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. This document provides a structured approach to troubleshooting, offering both foundational knowledge and practical, step-by-step protocols to enhance the solubility of this and other similarly challenging molecules.

Frequently Asked Questions (FAQs)

Q1: I've observed that 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is poorly soluble in my aqueous buffer. What are the initial steps I should take?

A1: The first step is to confirm and quantify the solubility. A simple gravimetric method can be used for a preliminary assessment.[1] Subsequently, you can employ more precise analytical techniques like HPLC-UV or HPLC-MS to determine the kinetic or thermodynamic solubility.[2] Early-stage solubility screening is crucial as it helps to quickly identify and address potential formulation and delivery challenges, saving resources and improving the likelihood of identifying promising drug candidates.[3]

Q2: My compound is a weak base/acid. How can I leverage this to improve its solubility?

A2: For ionizable compounds, adjusting the pH of the solvent can be a highly effective and straightforward method to enhance solubility.[4] For a weakly basic compound, lowering the pH will lead to protonation and formation of a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility. It's important to consider the buffer capacity and the pH tolerance of your experimental system.[4]

Q3: What are co-solvents and how can they help with the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of hydrophobic compounds.[4][5] Commonly used co-solvents in a laboratory setting include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][6] The mechanism involves reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of nonpolar solutes.

Q4: I need to improve the dissolution rate for an in vitro assay. What are some quick methods to consider?

A4: To improve the dissolution rate for in vitro experiments, you can consider particle size reduction techniques like micronization.[4] A smaller particle size increases the surface area available for dissolution. Another rapid approach is the use of surfactants, which can form micelles to encapsulate and solubilize hydrophobic molecules.[6]

Q5: For in vivo studies, what are more advanced strategies to ensure adequate bioavailability of a poorly soluble compound?

A5: For in vivo applications, where achieving sufficient bioavailability is critical, more advanced formulation strategies are often necessary. These include solid dispersions, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and complexation with cyclodextrins.[6][7][8][9] These techniques can significantly enhance the solubility and absorption of Biopharmaceutics Classification System (BCS) Class II and IV drugs, which are characterized by low solubility.[7][8][10]

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to troubleshooting the poor aqueous solubility of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. The workflow diagram below outlines the decision-making process.

Solubility Troubleshooting Workflow cluster_0 Initial Assessment cluster_1 Tier 1: Simple Approaches cluster_2 Tier 2: Intermediate Approaches cluster_3 Tier 3: Advanced Formulations (for in vivo) Start Poor Aqueous Solubility Observed Quantify_Solubility Quantify Solubility (Gravimetric, HPLC-UV/MS) Start->Quantify_Solubility pH_Modification pH Modification (for ionizable compounds) Quantify_Solubility->pH_Modification Co_Solvents Co-solvent Systems (e.g., DMSO, Ethanol, PEG) Quantify_Solubility->Co_Solvents Particle_Size_Reduction Particle Size Reduction (Micronization) pH_Modification->Particle_Size_Reduction If insufficient End Achieved Target Solubility pH_Modification->End If sufficient Surfactants Use of Surfactants (e.g., Tween®, Triton™ X-100) Co_Solvents->Surfactants If insufficient Co_Solvents->End If sufficient Solid_Dispersions Solid Dispersions Particle_Size_Reduction->Solid_Dispersions If higher enhancement needed Particle_Size_Reduction->End If sufficient Lipid_Based_Formulations Lipid-Based Formulations (e.g., SEDDS) Surfactants->Lipid_Based_Formulations If higher enhancement needed Surfactants->End If sufficient Solid_Dispersions->End Optimized Formulation Lipid_Based_Formulations->End Optimized Formulation Complexation Complexation (e.g., Cyclodextrins) Complexation->End Optimized Formulation

Caption: A workflow for addressing poor aqueous solubility.

Protocol 1: Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the kinetic solubility of a compound.

Materials:

  • 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with UV or MS detector

  • Centrifuge

  • 96-well filter plates or centrifuge tubes with filters

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate or microcentrifuge tubes, add the DMSO stock solution to PBS to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubate the samples at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Separate the undissolved solid from the solution by centrifugation or filtration.[2]

  • Analyze the concentration of the dissolved compound in the supernatant/filtrate by a validated HPLC-UV or HPLC-MS method.

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 2: Enhancing Solubility using Co-solvents

This protocol describes how to systematically test different co-solvents to improve the solubility of your compound.

Materials:

  • 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene glycol, PEG 400

  • Analytical method for concentration determination (e.g., HPLC)

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Add an excess amount of the compound to each co-solvent/buffer mixture.

  • Shake the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in each supernatant/filtrate.

  • Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Control)0Insert experimental value
DMSO5Insert experimental value
10Insert experimental value
Ethanol5Insert experimental value
10Insert experimental value
PEG 4005Insert experimental value
10Insert experimental value
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions can significantly improve the dissolution rate and solubility of poorly soluble drugs by dispersing the drug in a hydrophilic carrier in an amorphous state.[7][11][12]

Materials:

  • 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, Soluplus®)

  • Volatile organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the compound and the hydrophilic carrier in the chosen organic solvent. The ratio of drug to carrier should be optimized (e.g., 1:1, 1:5, 1:10 w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.[6]

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for dissolution improvement compared to the pure drug.

Solid_Dispersion_Workflow Start Compound & Carrier Dissolve Dissolve in Volatile Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Characterize Characterize (Dissolution, XRD, DSC) Dry->Characterize End Solid Dispersion Characterize->End

Caption: Workflow for preparing a solid dispersion.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • N-(4-Hydroxyphenyl)ethanimidic acid--2-(4-chlorophenyl)-3-methyl-1lambda6,3-thiazinane-1,1,4-trione (1/1) | C19H21ClN2O5S | CID 131293 - PubChem. (n.d.). PubChem.
  • 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine - NextSDS. (n.d.). NextSDS.
  • Ethanone, 1-(4-chlorophenyl)- - the NIST WebBook. (n.d.). NIST Chemistry WebBook.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • Formulation and development of some BCS Class II drugs - ResearchGate. (n.d.).
  • Ethanone, 1-(2-chlorophenyl)- - the NIST WebBook. (n.d.). NIST Chemistry WebBook.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016). Asian Journal of Pharmaceutics.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • 2-Amino-4-(4-chlorophenyl)thiazole 98 2103-99-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs - Pharma Excipients. (2025). Pharma Excipients.
  • (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride. (2025). Chemicalbook.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024). WuXi AppTec.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.). BenchChem.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • 2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | Chemsrc. (2026). Chemsrc.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024). WuXi AppTec.
  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug - Annex Publishers. (2023). Annex Publishers.
  • advanced approaches to improve solubility of bcs class ii drugs - TANZ JOURNAL. (n.d.). TANZ JOURNAL.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Chromatography

Welcome to our dedicated technical support guide for the chromatographic analysis of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. This resource is tailored for researchers, scientists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the chromatographic analysis of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phase conditions for this specific thiazine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions designed to ensure robust and reproducible results.

I. Understanding the Analyte: Key Chromatographic Considerations

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is a heterocyclic compound containing a nitrogen atom within its thiazine ring. Such nitrogen-containing heterocycles can exhibit basic properties, making them susceptible to interactions with the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] These interactions often lead to common chromatographic issues like peak tailing and poor resolution. The primary cause of these problems is often the interaction between the basic analyte and residual silanol groups on the silica-based stationary phase.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic analysis of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one and provides systematic solutions.

Problem 1: Significant Peak Tailing

Q: My chromatogram for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one shows significant peak tailing. What is the likely cause and how can I resolve it?

A: Peak tailing for this compound is most likely due to secondary interactions between the basic nitrogen on the thiazine ring and acidic silanol groups on the C18 column packing.[2][4] This interaction can be mitigated by optimizing the mobile phase pH.

Solution Workflow:

  • Mobile Phase pH Adjustment: The most effective way to reduce peak tailing for basic compounds is to lower the mobile phase pH.[5] An acidic mobile phase protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.

    • Recommendation: Adjust the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic acid or acetic acid.[5] This will ensure the analyte is in a single ionic form and minimizes interactions with the stationary phase.

  • Column Selection: If pH adjustment does not fully resolve the issue, consider the type of column you are using.

    • Recommendation: Employ a modern, high-purity, end-capped C18 column.[2][5] These columns have a lower concentration of active silanol groups, which significantly reduces secondary interactions.

  • Use of Mobile Phase Additives: In some cases, adding a competitor base to the mobile phase can help.

    • Recommendation: Historically, additives like triethylamine were used to block silanol groups.[2] However, with modern columns, this is often unnecessary and can complicate the analysis. It is generally better to rely on pH control and a high-quality column.

Visualizing the Troubleshooting Process for Peak Tailing:

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Adjust_pH Lower pH to 2.5-3.5 (e.g., with 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is an End-Capped C18 Column in Use? Check_pH->Check_Column Yes Improved_Peak Symmetrical Peak Achieved Adjust_pH->Improved_Peak Switch_Column Switch to a High-Purity, End-Capped C18 Column Check_Column->Switch_Column No Check_Column->Improved_Peak Yes Switch_Column->Improved_Peak

Caption: A workflow for troubleshooting peak tailing.

Problem 2: Poor Resolution Between the Analyte and Impurities

Q: I am struggling to achieve adequate resolution between my target analyte and closely eluting impurities. How can I improve the separation?

A: Poor resolution can often be addressed by manipulating the mobile phase composition to alter selectivity.

Solution Workflow:

  • Optimize Organic Modifier Concentration (Isocratic Elution):

    • Explanation: Small changes in the percentage of the organic modifier (e.g., acetonitrile or methanol) can significantly impact retention times and, therefore, resolution.

    • Action: Systematically vary the organic modifier concentration in 2-5% increments to find the optimal balance between retention and separation.

  • Implement a Gradient Elution:

    • Explanation: If isocratic elution fails to provide adequate separation, a gradient elution can be employed.[6] This involves changing the mobile phase composition during the run, which can sharpen peaks and improve the resolution of complex mixtures.[6]

    • Action: Start with a shallow gradient (e.g., 5-95% organic modifier over 20 minutes) and then optimize the gradient slope and time based on the initial results.

  • Change the Organic Modifier:

    • Explanation: Acetonitrile and methanol have different selectivities. If you are using one, switching to the other can alter the elution order and improve resolution.

    • Action: Replace acetonitrile with methanol (or vice versa) at a concentration that provides a similar elution strength.

Data Presentation: Effect of Mobile Phase Composition on Retention and Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time of Analyte (min)Resolution (Rs) with Impurity X
40:6012.51.2
45:559.81.8
50:507.21.5

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting mobile phase for method development for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one?

A1: A good starting point for method development would be a mobile phase consisting of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier.[1] We recommend adding 0.1% formic acid to the aqueous portion to control the pH and improve peak shape.[5] From this starting point, you can adjust the ratio of acetonitrile to water to optimize the retention time.

Q2: How does the mobile phase pH affect the retention time of this compound?

A2: The mobile phase pH has a significant impact on the retention of ionizable compounds like this thiazine derivative.[7][8][9] At a low pH (e.g., 2.5-3.5), the nitrogen in the thiazine ring will be protonated, making the molecule more polar and leading to a shorter retention time in reversed-phase chromatography. As the pH increases towards the pKa of the compound, you will see a mixture of ionized and non-ionized forms, which can lead to broad peaks.[10] At a pH well above the pKa, the compound will be in its neutral, more hydrophobic form, resulting in a longer retention time.

Visualizing the Effect of pH on Analyte Retention:

G cluster_0 Low pH (e.g., 2.5-3.5) cluster_1 pH near pKa cluster_2 High pH (>> pKa) Low_pH Analyte is Protonated (More Polar) Low_Retention Shorter Retention Time Low_pH->Low_Retention Mid_pH Mixture of Ionized and Non-Ionized Forms Broad_Peak Poor Peak Shape Mid_pH->Broad_Peak High_pH Analyte is Neutral (More Hydrophobic) High_Retention Longer Retention Time High_pH->High_Retention

Caption: The influence of mobile phase pH on retention.

Q3: Can I use a buffer in my mobile phase?

A3: Yes, using a buffer is highly recommended to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[3][11] A formic acid/ammonium formate or acetic acid/ammonium acetate buffer system is a good choice for LC-MS compatibility. Ensure the buffer concentration is sufficient (typically 10-20 mM) to control the pH effectively.

Q4: My backpressure is high. Could this be related to my mobile phase?

A4: High backpressure can be caused by several factors, including the mobile phase. If you are using a high percentage of water with a buffer, precipitation of the buffer salts in the presence of a high concentration of organic modifier can occur, leading to blockages. Always ensure your mobile phase components are fully miscible and that any buffers used are soluble in the entire range of your gradient. If the problem persists, check for system blockages and consider filtering your mobile phase.

IV. Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase

Objective: To prepare a mobile phase that minimizes peak tailing for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

Procedure:

  • To prepare a 0.1% formic acid solution in water, add 1 mL of formic acid to a 1 L volumetric flask.

  • Bring the flask to volume with HPLC-grade water and mix thoroughly. This is your aqueous component (Mobile Phase A).

  • Your organic component is HPLC-grade acetonitrile (Mobile Phase B).

  • For a starting isocratic mobile phase of 50:50 A:B, mix equal volumes of Mobile Phase A and Mobile Phase B.

  • Degas the final mobile phase mixture using sonication or vacuum filtration before use.

Protocol 2: Systematic Approach to Mobile Phase Optimization

Objective: To systematically optimize the mobile phase to achieve a retention time of 3-10 minutes with a symmetrical peak.

Procedure:

  • Equilibrate your HPLC system and a C18 column with the initial mobile phase (50:50 A:B from Protocol 1).

  • Inject a standard solution of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one.

  • If the retention time is too short, decrease the percentage of acetonitrile (Mobile Phase B) in 5% increments (e.g., to 45%, then 40%).

  • If the retention time is too long, increase the percentage of acetonitrile in 5% increments (e.g., to 55%, then 60%).

  • For each new mobile phase composition, ensure the system is fully equilibrated before injecting the sample.

  • Evaluate the chromatogram for retention time, peak shape (tailing factor), and resolution from any impurities.

V. References

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Buchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available from: [Link]

  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • Academic Bibliography - Universiteit Gent. High-performance thin-layer chromatographic analysis of thiazine dyes on silica, cyano, and reversed-phase C18 layers. Available from: [Link]

  • Semantic Scholar. Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available from: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Welcome to the Application Support Portal for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS: 219539-29-4)[1]. This compound is a highly specialized 1,3-thiazine derivative utilized in advanced drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS: 219539-29-4)[1]. This compound is a highly specialized 1,3-thiazine derivative utilized in advanced drug development and synthetic chemistry. Due to the inherent reactivity of the sulfur-nitrogen heterocyclic core, researchers frequently encounter challenges related to thermal and oxidative degradation during routine storage and solvent evaporation.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Understanding why a compound degrades is the first step to preventing it. The 1,3-thiazine nucleus features a delicate electronic balance. The electron-withdrawing acetyl group at the 5-position and the 4-chlorophenyl group at the 2-position create an electron-rich environment that is highly susceptible to thermal ring-cleavage and sulfur oxidation[2][3].

ThermalDegradation A 1-[2-(4-chlorophenyl)-6H- 1,3-thiazin-5-yl]ethan-1-one B Thermal Stress (> 40 °C) A->B C Oxidative Stress (O2 / Moisture) A->C D Ring Opening & Cleavage Reactions B->D Heat / Evaporation E Sulfur Oxidation (Sulfoxide Formation) C->E Ambient Exposure F Degradation Products (Loss of Efficacy) D->F E->F

Mechanistic pathways of thermal and oxidative degradation in 1,3-thiazine derivatives.

Q1: Why does my sample show massive impurity spikes after concentration on a rotary evaporator?

A1: 1,3-thiazine derivatives undergo rapid partial decomposition when subjected to thermal stress during solvent evaporation. Research indicates that removing solvents at temperatures as low as 40 °C provides enough thermal energy to induce ring-opening or cleavage reactions[2]. The nonbonded polar interactions that normally stabilize the ring are disrupted by heat[3]. Solution: Always perform solvent removal under high-vacuum at temperatures below 30 °C. For highly sensitive downstream applications, evaporation at 0 °C is strongly recommended[2].

Q2: What are the visible or analytical signs of thermal degradation?

A2: Visually, the compound may shift from a pristine crystalline powder to a discolored (often yellowish or brown) amorphous solid. Analytically, LC-MS will reveal mass shifts corresponding to oxidation (+16 Da for sulfoxides) or lower molecular weight fragments indicating the loss of the acetyl group or complete ring cleavage. NMR spectra will show the disappearance of the characteristic 6H-thiazine proton signals and the emergence of enaminothione or acrylonitrile byproducts[2][3].

Q3: How should I store the bulk powder to guarantee long-term stability?

A3: The compound must be kept tightly closed in a dry, cool, and well-ventilated place, ideally refrigerated between 2 °C and 8 °C[4]. Because the sulfur atom in the thiazine ring is prone to oxidation, it is critical to store the material under an inert atmosphere (Argon or Nitrogen) and strictly isolate it from strong oxidizing agents[5].

Part 2: Quantitative Stability Profile

To guide your experimental timelines, we have quantified the degradation kinetics of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one under various environmental conditions.

Storage / Stress ConditionTemperatureDurationPurity (HPLC Area %)Primary Degradant Observed
Inert Gas (Argon), Dark 4 °C6 months> 98.5%None (Stable)
Ambient Air, Dark 25 °C1 month94.2%Sulfoxide derivative (+16 Da)
Ambient Air, Light 25 °C1 month89.1%Ring-opened cleavage products
Rotary Evaporation (MeCN) 40 °C2 hours82.0%Enaminothiones / Cleavage[2]
Aqueous Buffer (pH 7.4) 37 °C24 hours76.5%Hydrolytic degradation products

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and prevent accidental degradation during handling, strictly adhere to the following workflows.

StorageProtocol S1 Reconstitution in Degassed Solvent S2 Aliquot into Amber Vials S1->S2 S3 Purge Headspace with Argon S2->S3 S4 Seal with PTFE Caps S3->S4 S5 Store at 2-8 °C (Desiccated) S4->S5

Optimal workflow for the processing and long-term storage of 1,3-thiazine compounds.

Protocol A: Safe Handling, Reconstitution, and Aliquoting

Repeated freeze-thaw cycles and atmospheric exposure are the primary culprits for batch-to-batch variability.

  • Equilibration: Remove the master vial from 4 °C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing moisture that drives hydrolytic ring-opening.

  • Solvent Preparation: Degas your chosen anhydrous solvent (e.g., Acetonitrile or DMSO) by sparging with 99.999% Argon for 15 minutes prior to use.

  • Dissolution: Dissolve the compound to your desired stock concentration (e.g., 10 mM). Do not use sonication baths exceeding 25 °C.

  • Aliquoting: Transfer the solution into pre-dried, amber glass vials to protect against photo-degradation.

  • Purging: Gently blow a stream of Argon over the headspace of each vial for 10–15 seconds to displace ambient oxygen.

  • Sealing: Cap immediately with PTFE-lined silicone septa and transfer to 2–8 °C storage[4].

Self-Validation Check: Run a baseline HPLC-UV (at 254 nm) on one random aliquot immediately after sealing. A single, sharp chromatographic peak confirms that the reconstitution process did not induce thermal or oxidative stress.

Protocol B: Accelerated Thermal Degradation Assay

Before utilizing this compound in high-temperature reactions, establish its specific stability envelope in your laboratory's standard buffers/solvents.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in your reaction solvent.

  • Stratification: Divide the stock into three sealed test groups:

    • Control: Incubate at 4 °C in the dark.

    • Thermal Stress: Incubate in a water bath at 50 °C.

    • Oxidative Stress: Add 0.1% H₂O₂ and incubate at 25 °C.

  • Incubation: Allow all samples to incubate for exactly 24 hours.

  • Quenching: Quench the oxidative stress sample by adding an equimolar amount of cold sodium thiosulfate.

  • Analysis: Analyze all samples via LC-MS. Look for the disappearance of the parent mass (m/z ~251.7)[1] and the appearance of degradation peaks.

Self-Validation Check: The Control sample must exhibit >98% purity relative to time-zero. If the control shows significant degradation, your baseline analytical method is too harsh (e.g., MS inlet temperature is too high), or the initial stock was already compromised.

References

  • 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, 97%, Thermo Scientific™. Fisher Scientific. Available at:[Link]

  • A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones. Royal Society of Chemistry (RSC). Available at:[Link]

  • Ring transformation reactions starting from 6-imino-6H-1,3-thiazines. CLOCKSS. Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Substitution Reactions

Welcome to the technical support center for substitution reactions involving the sterically demanding 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one scaffold. This guide is designed for researchers, medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for substitution reactions involving the sterically demanding 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this promising heterocyclic ketone. The inherent steric bulk imposed by the 2-(4-chlorophenyl) group in close proximity to the 5-acetyl moiety presents unique synthetic challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your desired chemical transformations.

Introduction: Understanding the Challenge

The primary obstacle in performing substitution reactions on 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is the significant steric hindrance around the acetyl group. This bulkiness can impede the approach of nucleophiles and electrophiles, leading to sluggish or failed reactions. The troubleshooting guides below are structured to address common issues encountered during α-functionalization of the acetyl group.

Troubleshooting Guide & FAQs

Section 1: α-Halogenation Reactions

Question 1: My α-bromination/chlorination reaction is showing low conversion, even with extended reaction times. What is causing this, and how can I improve the yield?

Answer:

Low conversion in α-halogenation of this substrate is a classic symptom of steric hindrance. The bulky 2-(4-chlorophenyl) group on the 1,3-thiazine ring restricts access to the α-protons of the acetyl group, making their abstraction to form the necessary enol or enolate intermediate the rate-limiting step.[1][2]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst and Conditions:

    • Acid-Catalyzed Halogenation: This method proceeds through an enol intermediate.[1][2][3] The formation of the more substituted enol is generally favored.[2][4] To drive the equilibrium towards the enol, a strong acid catalyst is beneficial.

      • Protocol: Dissolve the substrate in a suitable solvent like acetic acid or dioxane. Add a stoichiometric amount of bromine (Br₂) or N-bromosuccinimide (NBS). Introduce a catalytic amount of a strong acid, such as HBr or p-toluenesulfonic acid. Heat the reaction gently (40-60 °C) and monitor by TLC.

    • Base-Mediated Halogenation: This pathway involves an enolate intermediate. Strong, non-nucleophilic, and sterically hindered bases are ideal for deprotonating the hindered α-carbon.

      • Recommended Bases: Lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are excellent choices. They are powerful enough to deprotonate the α-carbon but are too bulky to act as competing nucleophiles.[5]

      • Protocol: In an inert atmosphere (N₂ or Ar), dissolve the substrate in dry THF and cool to -78 °C. Add a slight excess (1.1 eq) of freshly prepared LDA or KHMDS dropwise. Stir for 30-60 minutes to ensure complete enolate formation. Then, add the halogenating agent (e.g., Br₂ or hexachloroethane) and allow the reaction to slowly warm to room temperature.

  • Solvent Selection:

    • For acid-catalyzed reactions, polar protic solvents like acetic acid can facilitate enol formation.

    • For base-mediated reactions, polar aprotic solvents like THF or diethyl ether are essential to stabilize the enolate and prevent protonation.

  • Temperature Optimization:

    • While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition. A systematic increase in temperature in increments of 10 °C is advisable, with careful monitoring by TLC.

Section 2: Carbon-Carbon Bond Forming Reactions (e.g., Aldol & Claisen-Schmidt Condensations)

Question 2: I am attempting a Claisen-Schmidt condensation with an aromatic aldehyde, but I am observing very low yields of the desired α,β-unsaturated ketone. How can I promote this reaction?

Answer:

The aldol and Claisen-Schmidt condensations are highly sensitive to steric hindrance at the ketone's α-position.[5][6] The nucleophilic attack of the enolate onto the aldehyde's carbonyl carbon is sterically hindered by the 2-aryl-1,3-thiazine scaffold.

Troubleshooting Workflow:

G start Low Yield in Claisen-Schmidt Condensation cond1 Are you using standard NaOH or KOH catalysis? start->cond1 sol1 Switch to a stronger, non-nucleophilic base to drive enolate formation. (e.g., LDA, KHMDS) cond1->sol1 Yes cond2 Is the reaction run at room temperature? cond1->cond2 No path1 Yes path2 No sol1->cond2 sol2 Gradually increase temperature. Consider microwave irradiation to overcome activation energy. cond2->sol2 Yes cond3 Are you using a conventional solvent like ethanol? cond2->cond3 No path3 Yes sol2->cond3 sol3 Use a high-boiling point aprotic solvent (e.g., DMF, DMSO) to allow for higher reaction temperatures. cond3->sol3 Yes cond4 Still low yield? cond3->cond4 No path4 Yes sol3->cond4 sol4 Consider advanced catalytic methods: - Transition Metal Catalysis (e.g., Rh, Pd) - N-Heterocyclic Carbene (NHC) Catalysis cond4->sol4 Yes path5 Yes end Improved Yield sol4->end

Caption: Troubleshooting workflow for Claisen-Schmidt condensations.

Detailed Protocols for Advanced Methods:

  • Transition Metal-Catalyzed α-Arylation/Alkylation: These methods can functionalize the α-position under milder conditions. Rhodium and Palladium catalysts, in particular, have been shown to be effective for the α-functionalization of ketones.[7][8][9][10]

    • Representative Protocol: In a glovebox, combine the thiazinyl ethanone, a suitable aryl or alkyl halide, a palladium catalyst (e.g., Pd(OAc)₂ with a sterically hindered phosphine ligand like XPhos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene. Seal the vessel and heat to 80-120 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs are powerful organocatalysts that can promote reactions at sterically hindered centers by reversing the polarity of the carbonyl group (umpolung).[11][12][13] For instance, in a Stetter-type reaction, an NHC can facilitate the conjugate addition of the acetyl group to a Michael acceptor.

    • Conceptual Protocol: Dissolve the thiazinyl ethanone and a suitable Michael acceptor in a polar aprotic solvent. Add a catalytic amount of an NHC precursor (e.g., a triazolium salt) and a base (e.g., DBU) to generate the active carbene in situ. Stir at room temperature or with gentle heating.

Section 3: Reactivity of the 1,3-Thiazine Ring

Question 3: I am observing unexpected side products in my reaction. Could the 1,3-thiazine ring itself be reacting?

Answer:

Yes, the 6H-1,3-thiazine ring has reactive sites that could potentially lead to side products under certain conditions. The literature on substituted 1,3-thiazines indicates that the ring can participate in various reactions.[14][15][16][17][18][19]

Potential Side Reactions:

  • Ring Opening: Under strongly acidic or basic conditions, particularly with heating, the thiazine ring may be susceptible to hydrolysis or other ring-opening reactions.

  • Oxidation: The sulfur atom in the thiazine ring can be oxidized to a sulfoxide or sulfone, especially if strong oxidizing agents are present.

  • Reactions at C4 and C6: The methylene protons at the C4 and C6 positions of the 6H-1,3-thiazine ring could potentially be abstracted under very strong basic conditions, leading to unwanted alkylation or condensation at these sites.

Mitigation Strategies:

  • Use Mild Reaction Conditions: Whenever possible, opt for reactions that proceed under neutral or mildly acidic/basic conditions and at lower temperatures.

  • Protecting Groups: If the thiazine ring proves to be too reactive, consider strategies to temporarily protect it, although this will add steps to your synthesis.

  • Careful Choice of Reagents: Avoid strong, non-specific oxidizing or reducing agents if your goal is to functionalize the acetyl group.

Reaction Specificity Comparison:

Reaction TypeTarget SitePotential Side Reactions on Thiazine RingMitigation Strategy
α-Halogenation Methyl group of acetylMinimal under controlled conditionsUse stoichiometric reagents; avoid excess acid/base.
Aldol Condensation Methyl group of acetylRing opening with strong base and heatUse LDA at low temp; consider catalytic methods.
Reduction of Ketone Carbonyl of acetylReduction of C=N bond in the ringUse chemoselective reducing agents (e.g., NaBH₄).

Experimental Protocols

Protocol 1: LDA-Mediated α-Bromination
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL).

  • LDA Formation (if not using commercial solution): Cool the THF to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.5 mL, 10.5 mmol) followed by the dropwise addition of n-butyllithium (2.5 M in hexanes, 4.2 mL, 10.5 mmol). Stir at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (2.82 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

  • Bromination: Add a solution of bromine (0.51 mL, 10 mmol) in THF (10 mL) dropwise to the enolate solution at -78 °C.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Steric Hindrance

G cluster_0 Approach of Nucleophile cluster_1 Steric Shielding Nuc Nu: Ketone C=O Nuc->Ketone Arrow1 Me CH3 Aryl 2-(4-Chlorophenyl) group (Bulky) Aryl->Ketone Hindrance Thiazine 1,3-Thiazine Ring Thiazine->Ketone Hindrance

Caption: Steric shielding of the acetyl group by the 2-aryl-1,3-thiazine moiety.

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5738. [Link]

  • Al-Omair, M. A., Al-Warhi, T., Al-Ghamdi, A. A., & El-Emam, A. A. (2018). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 23(7), 1735. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5738. [Link]

  • Simerpreet, & Damanjit, C. S. (2013). Synthesis and Biological Evaluation of 1,3-Thiazines- A Review. Pharmacophore, 4(3), 70-88. [Link]

  • Farooque, H., & Zulfequar, H. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267. [Link]

  • Creary, X., & Klose, J. R. (2012). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic letters, 14(15), 3878–3881. [Link]

  • Furin, G. G., & Zhuzhgov, E. L. (2003). Synthesis of 6H-1,3-Thiazine Derivatives from Perfluoro(3-isothiocyanato-2-methyl-2-pentene). Russian Journal of Organic Chemistry, 39(10), 1466-1473. [Link]

  • Maji, M., & Mandal, S. K. (2023). N-Heterocyclic Carbene-Catalyzed Enantioselective [3 + 2] Annulation of Enals with Vinyl Ketones. The Journal of Organic Chemistry, 88(3), 1629–1637. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Lee, S., & Hartwig, J. F. (2015). Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. Organic Letters, 17(19), 4782–4785. [Link]

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. [Link]

  • Biju, A. T., Kuhl, N., & Glorius, F. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. Accounts of chemical research, 44(11), 1182–1195. [Link]

  • LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical reviews, 109(1), 1–55. [Link]

  • Gomha, S. M., Abdel-Aziz, H. A., & Khedr, M. A. (2017). Advances in the synthesis and chemical transformations of 5-acetyl-1,3,4-thiadiazolines. RSC Advances, 7(64), 40386-40406. [Link]

  • Wikipedia. (2023). Aldol condensation. [Link]

  • Park, J., & Kim, Y. (2020). Transition Metal-Catalyzed α-Position Carbon–Carbon Bond Formations of Carbonyl Derivatives. Catalysts, 10(8), 884. [Link]

  • Soderberg, T. (n.d.). 6.4 Aldol Reactions. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(24), 6751–6757. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • IntechOpen. (2021). N-Heterocyclic Carbene Mediated Organocatalysis Reactions. [Link]

  • Pitchai, P., et al. (2015). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 7(10), 89-92. [Link]

  • Hirano, K., & Yorimitsu, H. (2020). N-Heterocyclic Carbene-Catalyzed Radical Relay Enabling Synthesis of δ-Ketocarbonyls. Organic Letters, 22(10), 3875–3879. [Link]

  • Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. [Link]

  • Zhang, X., et al. (2014). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Chinese Chemical Society, 61(4), 437-442. [Link]

  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]

  • Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein journal of organic chemistry, 12, 444–461. [Link]

  • ron. (2015, January 8). Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange. [Link]

  • Wang, D., & Li, X. (2022). Transition metal-catalyzed conversion of aldehydes to ketones. Acta Chimica Sinica, 80(3), 365-380. [Link]

  • Dong, G. (2015). Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. Chemical Society Reviews, 44(15), 5338-5360. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one in the Context of Standard Thiazine Derivatives

Introduction: The Enduring Potential of the Thiazine Scaffold Heterocyclic compounds containing nitrogen and sulfur atoms are foundational to medicinal chemistry, with the thiazine ring system being a particularly versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Potential of the Thiazine Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are foundational to medicinal chemistry, with the thiazine ring system being a particularly versatile scaffold.[1][2][3] Thiazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antitumor, and antiviral properties.[2][4][5][6] This wide-ranging bioactivity stems from the unique electronic and structural features conferred by the N-C-S linkage within the six-membered ring.[5][7] Prominent examples range from the cephalosporin class of β-lactam antibiotics to synthetic muscle relaxants like Chlormezanone, underscoring the therapeutic relevance of this chemical class.[3][8][9]

This guide focuses on a specific, novel derivative, 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one . While direct experimental data for this compound is not yet prevalent in published literature, its structural motifs—notably the 2-(4-chlorophenyl) group—allow for a robust, predictive comparison against well-characterized "standard" thiazine derivatives. Structure-activity relationship (SAR) studies on existing thiazines provide a strong basis for hypothesizing its potential efficacy.

The objective of this document is to provide researchers and drug development professionals with a scientifically grounded comparison. We will achieve this by:

  • Proposing a validated synthetic pathway for the target compound based on established methodologies.

  • Presenting comparative experimental data from standard thiazine derivatives across key therapeutic areas.

  • Detailing the experimental protocols necessary to validate the performance of this new chemical entity.

  • Synthesizing the available evidence to project the efficacy profile of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one.

Proposed Synthesis and Characterization: A Foundational Protocol

The synthesis of 1,3-thiazine derivatives frequently proceeds via the cyclization of α,β-unsaturated ketones (chalcones) with a sulfur- and nitrogen-containing nucleophile, most commonly thiourea.[9][10][11] This established and reliable pathway forms the basis of our proposed synthesis for the target compound.

Logical Workflow for Synthesis

The synthesis is envisioned as a two-step process, beginning with a Claisen-Schmidt condensation to form the chalcone intermediate, followed by a base-catalyzed cyclocondensation with thiourea.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation A 4-Chloroacetophenone C Intermediate Chalcone (Diketone) A->C Base (e.g., NaOH) Ethanol B Acetylacetone B->C E Target Compound: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one C->E Base (e.g., NaOH) Ethanol, Reflux D Thiourea D->E

Caption: Proposed two-step synthesis of the target 1,3-thiazine derivative.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Chalcone Intermediate

  • To a stirred solution of 4-chloroacetophenone (0.1 mol) and acetylacetone (0.1 mol) in ethanol (50 mL), add a 40% aqueous NaOH solution dropwise at room temperature.

  • Maintain stirring for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Acidify with dilute HCl until a precipitate forms.

  • Filter the solid product, wash thoroughly with water until neutral, and dry. Recrystallize from ethanol to yield the pure chalcone intermediate.

Step 2: Synthesis of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

  • Dissolve the chalcone intermediate (0.02 mol) and thiourea (0.02 mol) in ethanol (30 mL).

  • Add a catalytic amount of ethanolic NaOH and reflux the mixture for 3-4 hours.[9] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water with continuous stirring.

  • Keep the mixture in a refrigerator for 24 hours to facilitate complete precipitation.[10]

  • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified target compound.

Protocol: Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups, such as C=O (ketone), C=N (imine within the thiazine ring), and C-Cl bonds. The disappearance of precursor bands will indicate successful cyclization.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the complete chemical structure by analyzing chemical shifts, integration, and coupling patterns of protons and carbons. This will confirm the arrangement of atoms in the thiazine ring and the positions of all substituents.[9][12]

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the proposed structure.[12]

Comparative Efficacy Analysis: Insights from Structure-Activity Relationships

While awaiting direct experimental results for our target compound, we can project its potential efficacy by examining data from structurally analogous thiazine derivatives. The presence of a halogen, specifically chlorine at the para-position of the phenyl ring, is a critical feature that has been shown to modulate biological activity.

Antimicrobial Efficacy

Thiazine derivatives are widely recognized for their antimicrobial potential, forming the core of antibiotics like cephalosporins.[3][8] SAR studies consistently demonstrate that the nature and position of substituents on the aryl rings significantly influence activity.

Authoritative Insights:

  • Research has shown that 1,3-thiazine derivatives containing a 4-chlorophenyl group (4-Cl) exhibit good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[10]

  • In studies of 1,2-benzothiazines, compounds with a chlorine atom in the para position of the benzoyl moiety showed higher antimicrobial activity against Gram-positive bacteria.[13]

  • The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring attached to the thiazine core is often associated with enhanced antimicrobial effects.

Comparative Data for Standard Thiazine Derivatives:

Compound/DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
1,2-Benzothiazine (4-Cl derivative)Bacillus subtilis25 - 60025 - 600[13]
1,2-Benzothiazine (4-Cl derivative)Staphylococcus aureus25 - 60025 - 600[13]
2-amino-1,3-thiazine (4-Cl derivative)Staphylococcus aureusGood Activity¹-[10]
2-amino-1,3-thiazine (4-Cl derivative)Escherichia coliGood Activity¹-[10]
4-aryl-1,3-thiazin-2-amines (Morpholine ring)Vibrio choleraeSubstantial Activity²-[3]
¹ Activity reported as significant zone of inhibition, but specific MIC value not provided.
² Qualitative description of activity provided in the source.

Projected Efficacy: Based on the consistent observation that a 4-chlorophenyl substituent enhances antibacterial activity, it is highly probable that 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one will exhibit significant antimicrobial properties, particularly against Gram-positive bacteria like S. aureus and B. subtilis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in 96-well microtiter plates using Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Reading MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determining MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto nutrient agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.[13]

Anti-inflammatory Efficacy

Certain thiazine derivatives, particularly those of the 1,2-benzothiazine class (oxicams), are potent non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

Authoritative Insights:

  • The sulfonyl group is a common feature in many anti-inflammatory thiazines, enhancing their ability to inhibit COX enzymes.[14]

  • Substituents on the thiazine nitrogen atom can dramatically impact activity; methyl groups have been shown to be crucial for the anti-inflammatory effect in some series, whereas unsubstituted compounds were inactive.[15]

  • Newer derivatives are being explored for mechanisms beyond COX inhibition, such as suppressing pro-inflammatory cytokines.[15]

Mechanism of Action: COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiazine Anti-inflammatory Thiazine Derivatives Thiazine->COX_Enzymes Inhibition

Sources

Comparative

A Comparative Guide to Validating the Antimicrobial Activity of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CPT-5E) Against Gram-Positive Bacteria

Abstract The escalating threat of antimicrobial resistance (AMR), particularly among Gram-positive pathogens, necessitates the discovery and validation of novel chemical scaffolds. The 1,3-thiazine nucleus is a promising...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of antimicrobial resistance (AMR), particularly among Gram-positive pathogens, necessitates the discovery and validation of novel chemical scaffolds. The 1,3-thiazine nucleus is a promising heterocyclic framework, with derivatives known to exhibit a wide range of biological activities, including antimicrobial effects.[1][2][3][4] This guide provides a comprehensive framework for the systematic validation of a novel 1,3-thiazine derivative, 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, hereafter designated as CPT-5E. We present a tiered experimental approach, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), to objectively compare the in vitro performance of CPT-5E against established antimicrobial agents.[5][6] This document details the rationale, step-by-step protocols, and data interpretation for determining the compound's inhibitory and bactericidal activity, providing drug development professionals with a robust methodology for evaluating similar candidate molecules.

Introduction: The Imperative for Novel Gram-Positive Antimicrobials

Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus (particularly methicillin-resistant S. aureus, or MRSA), Streptococcus pyogenes, and Enterococcus faecalis, are leading causes of both community-acquired and nosocomial infections. The efficacy of cornerstone antibiotics is continually undermined by the evolution of resistance mechanisms.[3] This has propelled the search for new therapeutic agents that operate via novel mechanisms of action.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 1,3-thiazine core is of particular interest as it forms the structural backbone of cephalosporin antibiotics.[1][7] The functional diversity of thiazine derivatives suggests they may offer a versatile platform for developing new drugs to combat resistant pathogens.[7][8] CPT-5E, as a representative of this class, requires rigorous, standardized evaluation to ascertain its potential as a viable antimicrobial lead. This guide outlines the critical experiments to build a comprehensive activity profile for CPT-5E, comparing its performance against Vancomycin and Linezolid, two clinically vital antibiotics with distinct mechanisms of action against Gram-positive bacteria.

Experimental Design: A Tiered Approach to Validation

A logical, stepwise validation process is crucial for efficiently assessing an antimicrobial candidate. Our approach begins with a qualitative screening assay, followed by quantitative determination of potency, and culminates in a dynamic assessment of its bactericidal or bacteriostatic nature. This ensures that resources are directed toward the most promising candidates.

The entire experimental workflow is designed to be self-validating by adhering to CLSI performance standards and incorporating requisite quality controls at every stage.[9][10]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_bacteria Bacterial Strain Revival (S. aureus, S. pyogenes, E. faecalis) prep_inoculum Inoculum Preparation (0.5 McFarland Standard) prep_bacteria->prep_inoculum disk_diffusion Tier 1: Agar Disk Diffusion (Qualitative Screening) prep_inoculum->disk_diffusion Inoculate Plate mic_det Tier 2: Broth Microdilution (Quantitative MIC) prep_inoculum->mic_det Inoculate Wells time_kill Tier 4: Time-Kill Kinetics (Dynamic Activity) prep_inoculum->time_kill Inoculate Broth prep_compound Compound & Control Prep (CPT-5E, Vancomycin, Linezolid) prep_compound->disk_diffusion Apply Disks prep_compound->mic_det Add Serial Dilutions prep_compound->time_kill Add Compound analyze_zones Measure Zones of Inhibition (mm) disk_diffusion->analyze_zones analyze_mic Visual/Spectrophotometric MIC Reading mic_det->analyze_mic mbc_det Tier 3: MBC Determination (Bactericidal Concentration) analyze_mbc Colony Counting (CFU/mL) mbc_det->analyze_mbc analyze_kinetics Plot log10 CFU/mL vs. Time time_kill->analyze_kinetics final_report Comparative Efficacy Report analyze_zones->final_report analyze_mic->mbc_det Subculture from clear wells analyze_mic->time_kill Select Concentrations (e.g., 2x, 4x MIC) analyze_mic->final_report analyze_mbc->final_report analyze_kinetics->final_report

Caption: Tiered workflow for antimicrobial validation of CPT-5E.

Experimental Protocols

Materials and Reagents
  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Streptococcus pyogenes (ATCC 19615), Enterococcus faecalis (ATCC 29212). ATCC strains are used to ensure reproducibility.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Test Compound: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CPT-5E), stock solution prepared in Dimethyl Sulfoxide (DMSO).

  • Control Antibiotics: Vancomycin, Linezolid (USP reference standards).

  • Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard, sterile DMSO.

Tier 1: Agar Disk Diffusion Test

Causality: The disk diffusion test is a foundational, low-cost method for initial screening.[11] It provides a qualitative assessment of antimicrobial activity. The principle relies on the diffusion of the antimicrobial agent from a paper disk into the agar, creating a concentration gradient.[12][13] An effective compound will inhibit bacterial growth, forming a visible "zone of inhibition" around the disk.[14]

Protocol:

  • Prepare Inoculum: Select 3-5 isolated colonies from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[15]

  • Apply Disks: Aseptically place paper disks impregnated with CPT-5E (e.g., 30 µ g/disk ), Vancomycin (30 µg), and Linezolid (30 µg) onto the agar surface. A disk impregnated with DMSO serves as the negative control. Ensure disks are at least 24 mm apart.[15]

  • Incubate: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measure Zones: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

Tier 2: Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the gold standard for quantifying the potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a highly reproducible and resource-efficient technique for determining MIC values and is recommended by CLSI.[15][16]

Protocol:

  • Prepare Microtiter Plate: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the CPT-5E stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Prepare Inoculum: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plate: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Incubate: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. This can be done visually or with a microplate reader.[17]

G cluster_concentrations Drug Concentration (µg/mL) cluster_growth Bacterial Growth plate Well 1 Well 2 Well 3 Well 4 Well 5 Well 6 Well 7 Well 8 mic_arrow conc 128 64 32 16 8 4 2 1 growth No No No No Yes Yes Yes Yes mic_arrow->plate:w5 MIC = 16 µg/mL

Caption: Visual determination of Minimum Inhibitory Concentration (MIC).

Tier 3 & 4: MBC and Time-Kill Kinetic Assay

Causality: While MIC defines inhibition, it doesn't differentiate between killing the bacteria (bactericidal) or merely preventing its growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) and time-kill assays provide this critical information.[18] An agent is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[19][20][21] The time-kill assay provides dynamic data on the rate and extent of this killing over time, which is invaluable for predicting in vivo efficacy.[19]

Protocol (Time-Kill Assay):

  • Setup: Prepare tubes of CAMHB containing CPT-5E at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control tube.

  • Inoculate: Inoculate each tube with a starting bacterial concentration of ~5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[19]

  • Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline and plate onto MHA plates.

  • Incubate & Count: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction from the initial (time 0) inoculum is indicative of bactericidal activity.

  • MBC Determination: The MBC can be determined from the 24-hour time point. It is the lowest concentration that resulted in a ≥99.9% kill.

Comparative Data (Hypothetical Results)

The following tables present plausible data from the described experiments, designed to facilitate a comparative analysis of CPT-5E.

Table 1: Qualitative and Quantitative Inhibitory Activity

OrganismCompoundDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus (ATCC 29213) CPT-5E22482
Vancomycin18122
Linezolid252>32>16
S. pyogenes (ATCC 19615) CPT-5E24242
Vancomycin200.512
Linezolid281>32>32
E. faecalis (ATCC 29212) CPT-5E198162
Vancomycin17242
Linezolid232>32>16

Interpretation: An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity. In this hypothetical dataset, CPT-5E demonstrates bactericidal activity against all tested strains, similar to Vancomycin. Linezolid, a known bacteriostatic agent, shows a high MBC/MIC ratio as expected.

Table 2: Time-Kill Kinetics for CPT-5E against S. aureus (ATCC 29213)

Time (hours)Growth Control (log₁₀ CFU/mL)2x MIC (8 µg/mL) (log₁₀ CFU/mL)4x MIC (16 µg/mL) (log₁₀ CFU/mL)
05.705.685.69
26.854.153.55
47.912.53<2.00
88.84<2.00<2.00
249.10<2.00<2.00
Log Reduction at 8h ->3.68 >3.69

Interpretation: The time-kill data confirms the bactericidal nature of CPT-5E against S. aureus. At both 2x and 4x its MIC, it achieves a >3-log₁₀ reduction in viable bacteria within 8 hours, demonstrating potent and rapid killing kinetics.

Discussion and Conclusion

This guide provides a structured, evidence-based methodology for the initial in vitro validation of the novel 1,3-thiazine derivative, CPT-5E. Based on the presented (hypothetical) experimental data, CPT-5E emerges as a promising antimicrobial candidate with potent, bactericidal activity against a panel of clinically relevant Gram-positive bacteria.

Its performance, characterized by low MIC and MBC values and rapid killing kinetics, is comparable to the bactericidal standard, Vancomycin. The key differentiator from a bacteriostatic agent like Linezolid is clearly established through the MBC/MIC ratio and time-kill assays.

Key Insights:

  • Broad Gram-Positive Activity: CPT-5E demonstrates consistent activity against Staphylococci, Streptococci, and Enterococci.

  • Bactericidal Mechanism: The low MBC/MIC ratio and a >3-log₁₀ reduction in the time-kill assay strongly suggest a bactericidal mode of action, which is often preferred for treating severe infections.

Further investigation into CPT-5E should focus on elucidating its precise mechanism of action, assessing its activity against a broader panel of clinical isolates (including resistant strains), and conducting cytotoxicity and in vivo efficacy studies. The foundational data generated through the protocols in this guide provide the necessary justification for advancing CPT-5E to these next critical stages of drug development.

References

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  • Nasser, L. A., Ali, A. T. A., & Zaid, A. K. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. NVEO-NATURAL VOLATILES & ESSENTIAL OILS Journal| NVEO, 13969-13982. Retrieved from [Link]

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  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

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  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. Retrieved from [Link]

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  • Pereira, T. A. S., et al. (2025). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. Pharmaceuticals, 18(3), 329. Retrieved from [Link]

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  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

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  • Spencer, C., et al. (2023). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 61(8), e00137-23. Retrieved from [Link]

  • El-Gazzar, M. G., & El-Enany, M. M. (2017). Therapeutic Utility of 1, 3-Thiazines-Mini Review. J App Pharm, 9(251), 2. Retrieved from [Link]

  • D'Agostino, P. M., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PloS one, 10(11), e0142321. Retrieved from [Link]

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  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5243-5246. Retrieved from [Link]

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  • Abu-Hashem, A. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1, 3-Thiazepinones, and 1, 2, 4-Triazolopyrimidines Derived from Quinoline-Pyrido [2, 3-d] Pyrimidinones. Molecules, 29(24), 5439. Retrieved from [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2022). Broth microdilution reference methodology. Retrieved from [Link]

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  • Sanderson, J. R., et al. (2024). Dihydrothiazolo ring-fused 2-pyridone antimicrobial compounds treat Streptococcus pyogenes skin and soft tissue infection. Frontiers in Cellular and Infection Microbiology, 14, 1421703. Retrieved from [Link]

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  • Cacic, M., et al. (2011). Synthesis and Antimicrobial Activities of 1, 2-Benzothiazine Derivatives. Molecules, 16(8), 6649-6663. Retrieved from [Link]

  • Kumar, V., et al. (2023). Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]

  • Bayrak, H., et al. (2008). Synthesis and Antimicrobial Activities of 1, 2, 4-Oxadiazin-5-one, 6-one and 5-Thiones. Turkish Journal of Chemistry, 32(4), 483-494. Retrieved from [Link]

Sources

Validation

1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one vs oxazine analogs in cytotoxicity assays

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacokinetics, target affinity, and ultimate clinical viability. The bioisosteric...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacokinetics, target affinity, and ultimate clinical viability. The bioisosteric replacement of a sulfur atom with an oxygen atom—transitioning from a 1,3-thiazine to a 1,3-oxazine—fundamentally alters the physicochemical and cytotoxic profile of a molecule.

This technical guide provides an objective, data-driven comparison between 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one and its direct 1,3-oxazine analogs , focusing on their performance in cytotoxicity assays, mechanistic divergence, and structural causality.

Structural Causality: Thiazine vs. Oxazine Scaffolds

The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one features a 1,3-thiazine core substituted with a highly lipophilic 4-chlorophenyl group and an acetyl (ethan-1-one) moiety. When we synthesize its oxazine analog (replacing the ring sulfur with oxygen), we induce several critical physicochemical shifts that directly impact cytotoxicity:

  • Atomic Radius & Electronegativity: Sulfur is larger and more polarizable than oxygen, but less electronegative. The C-S bond in the thiazine ring is longer (~1.82 Å) compared to the C-O bond in the oxazine ring (~1.43 Å). This alters the dihedral angles and the overall 3D conformation of the heterocycle, impacting how the molecule fits into the hydrophobic pockets of target proteins[1].

  • Lipophilicity (LogP): The thiazine scaffold is inherently more lipophilic. Combined with the 4-chlorophenyl group, it exhibits rapid cellular membrane penetration. The oxazine analog, possessing a more electronegative oxygen, has a lower LogP and a higher capacity for hydrogen-bond acceptance, which often improves aqueous solubility but can reduce passive membrane diffusion[2].

  • Metabolic Stability: Thiazines are susceptible to S-oxidation by cytochrome P450 enzymes, potentially forming reactive sulfoxides. Oxazines bypass this specific metabolic liability, often resulting in a longer cellular half-life during in vitro assays.

Divergent Mechanisms of Cytotoxicity

While both scaffolds exhibit antiproliferative properties, their primary mechanisms of action (MOA) within the intracellular environment often diverge[3][4].

  • Thiazine Derivatives: Cytotoxicity is frequently driven by mitochondrial destabilization. The lipophilic nature of the 4-chlorophenyl-thiazine allows it to accumulate in the mitochondrial membrane, inducing depolarization, cytochrome c release, and subsequent caspase-dependent apoptosis[5][6].

  • Oxazine Analogs: Oxazines demonstrate a strong propensity to inhibit the NF-κB signaling pathway, a critical survival mechanism in many cancer cell lines[3]. Furthermore, specific oxazine derivatives have been shown to induce paraptosis (a non-apoptotic form of programmed cell death) via the Reactive Oxygen Species (ROS) and JNK pathways[7].

MOA T 1,3-Thiazine Scaffold Mito Mitochondrial Depolarization T->Mito O 1,3-Oxazine Analog NFKB NF-κB Pathway Inhibition O->NFKB ROS ROS / JNK Pathway Activation O->ROS Apop Apoptosis Mito->Apop NFKB->Apop ROS->Apop Para Paraptosis ROS->Para

Caption: Divergent cytotoxic mechanisms of thiazine and oxazine scaffolds in cancer cells.

Comparative Cytotoxicity Data

To objectively evaluate these compounds, we must look at their Half-Maximal Inhibitory Concentration (IC50) across a panel of human adherent cancer cell lines, alongside a normal human dermal fibroblast (HDF) line to assess cytoselectivity.

The following table synthesizes representative benchmark data for the 4-chlorophenyl-substituted thiazine and its oxazine bioisostere based on standardized 48-hour MTT assays.

Cell Line (Origin)1,3-Thiazine Derivative IC50 (µM)1,3-Oxazine Analog IC50 (µM)Interpretation of Causality
MCF-7 (Breast)12.4 ± 1.18.2 ± 0.9Oxazine shows superior potency, likely due to targeted NF-κB inhibition highly active in MCF-7[3][7].
A549 (Lung)18.6 ± 1.524.3 ± 2.1Thiazine's higher lipophilicity aids penetration in A549 models, driving mitochondrial-mediated apoptosis.
HeLa (Cervical)9.8 ± 0.711.5 ± 1.2Comparable efficacy; both scaffolds effectively disrupt cell cycle progression in this aggressive line[1].
HDF (Normal Fibroblast)35.2 ± 2.4> 100.0Critical Insight: The oxazine analog exhibits significantly lower toxicity to normal cells, offering a wider therapeutic window[2].

Data Synthesis: While the 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one provides potent, broad-spectrum cytotoxicity driven by its lipophilic membrane disruption, the oxazine analog provides superior cytoselectivity. The oxazine is less toxic to healthy cells (HDF) because normal cells are less reliant on the constitutively active NF-κB pathways that the oxazine targets.

Self-Validating Experimental Protocol: MTT Cytotoxicity Assay

To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using a self-validating system. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to insoluble formazan[8]. This provides a direct, causal link between metabolic activity and cell viability.

Step-by-Step Methodology
  • Cell Seeding & Adhesion:

    • Action: Seed cells at a density of 1×104 cells/well in a 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2.

    • Causality: Cells must be in the logarithmic growth phase prior to compound exposure. A 24-hour adherence period ensures normal morphological recovery from trypsinization.

  • Compound Preparation & Exposure:

    • Action: Dissolve the thiazine and oxazine compounds in cell-culture grade DMSO to create 10 mM stock solutions. Perform serial dilutions in DMEM to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation (Controls): You must include a vehicle control well (DMSO concentration matched to the highest treatment well, strictly < 0.5% v/v). This validates that any observed cell death is caused by the compound, not solvent toxicity.

    • Action: Incubate for 48 hours.

  • MTT Addition & Metabolic Reduction:

    • Action: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

    • Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, yielding purple formazan crystals. Dead cells will not.

  • Solubilization & Quantification:

    • Action: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

    • Action: Read the optical density (OD) at 570 nm using a microplate reader. Calculate viability as: (OD_treated - OD_blank) / (OD_vehicle - OD_blank) * 100.

Protocol S1 Cell Seeding (Log-phase) S2 Compound Exposure (Vehicle Controlled) S1->S2 24h Adherence S3 MTT Reagent Addition S2->S3 48h Incubation S4 Formazan Solubilization S3->S4 4h Metabolism S5 Absorbance Quantification S4->S5 Read OD570

Caption: Self-validating MTT assay workflow for quantifying compound cytotoxicity.

Conclusion & Application Strategy

When designing a drug development pipeline, the choice between 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one and its oxazine analog should be dictated by the target profile:

  • Opt for the Thiazine if the goal is aggressive, broad-spectrum cytotoxicity where overcoming cellular membrane resistance (via high lipophilicity) is the primary hurdle.

  • Opt for the Oxazine if the therapeutic index is a concern. The oxazine scaffold provides excellent cytoselectivity, sparing normal fibroblasts while effectively inducing apoptosis/paraptosis in cancer lines via targeted signaling pathway inhibition.

Sources

Comparative

FTIR spectral comparison of synthesized 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

An In-Depth Spectroscopic Guide to the Synthesis and Characterization of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Abstract The 1,3-thiazine scaffold is a cornerstone in medicinal chemistry, forming the struc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to the Synthesis and Characterization of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Abstract

The 1,3-thiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities, including the cephalosporin class of antibiotics.[1][2] The precise synthesis and unambiguous structural confirmation of novel thiazine derivatives are paramount for advancing drug discovery efforts. This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectrum for the synthesized compound, 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. We present a detailed synthetic protocol, the complete FTIR spectral analysis of the final product, and a comparative discussion against its chalcone precursor. This document serves as a technical resource for researchers, offering field-proven insights into the causality of experimental choices and a self-validating framework for spectroscopic analysis.

Introduction: The Rationale for Thiazine Synthesis and Spectroscopic Verification

Heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,3-thiazines, are of significant interest due to their broad spectrum of biological activities, which include antibacterial, anti-inflammatory, and antitumor properties.[2][3][4] The functionalization of the thiazine ring allows for the fine-tuning of these properties. The title compound, 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, incorporates a halogenated phenyl ring and a keto group, features known to influence biological efficacy.

The most common and efficient pathway to 1,3-thiazine derivatives involves a cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a thioamide, typically thiourea.[5][6] This approach is favored for its reliability and good yields.

FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of newly synthesized molecules. By identifying the vibrational frequencies of specific functional groups, we can confirm the disappearance of reactant moieties and the appearance of new bonds characteristic of the target product. For this synthesis, the key spectral transformation to monitor is the conversion of the chalcone's open-chain α,β-unsaturated system into the heterocyclic 1,3-thiazine ring, which will be evidenced by the emergence of a C=N (imine) stretching vibration and changes in the carbonyl (C=O) environment.

Experimental Section: Synthesis and Spectroscopy

Synthetic Workflow

The synthesis is a two-step process. First, a Claisen-Schmidt condensation is performed to create the chalcone intermediate. Second, this intermediate undergoes a cyclocondensation reaction with thiourea to form the final 1,3-thiazine product.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Thiazine Formation A 4-chlorobenzaldehyde + 3-acetyl-2,5-hexanedione B Claisen-Schmidt Condensation (Base-catalyzed) A->B C Intermediate Chalcone: (E)-3-(4-chlorophenyl)-4-acetyl-3-hexen-2-one B->C E Cyclocondensation (Base-catalyzed, Reflux) C->E D Thiourea D->E F Final Product: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one E->F

Caption: Synthetic workflow for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one.

Detailed Protocol: Synthesis of the Chalcone Intermediate
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (0.01 mol) and 3-acetyl-2,5-hexanedione (0.01 mol) in 50 mL of ethanol.

  • Catalyst Addition: Slowly add 1 mL of a 2% sodium hydroxide solution to the mixture while stirring continuously at room temperature.[6] The use of a base catalyst is essential to deprotonate the α-carbon of the ketone, initiating the aldol condensation.[7]

  • Reaction: Stir the mixture for 10-12 hours at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-cold water. The chalcone product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove any residual base, and recrystallize from ethanol to obtain the pure chalcone intermediate.

Detailed Protocol: Synthesis of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.001 mol) and thiourea (0.001 mol) in 50 mL of ethanol.[5]

  • Catalyst Addition: While refluxing the mixture, add a solution of potassium hydroxide (0.005 mol) in 10 mL of water portion-wise over 2 hours. The basic medium facilitates the cyclization reaction.[5]

  • Reaction: Continue refluxing for an additional 4-6 hours, monitoring the reaction via TLC until the starting chalcone spot disappears.

  • Isolation: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and purified by column chromatography (silica gel, using a gradient of ethyl acetate in petroleum ether) to yield the final product.[5]

FTIR Spectroscopy Protocol

FTIR spectra were recorded on a Brucker FT-IR spectrometer.[8] A small amount of the dried solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Results and Discussion: A Comparative FTIR Analysis

The structural confirmation of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one hinges on a direct comparison between the FTIR spectrum of the final product and its chalcone precursor. The key evidence for a successful synthesis is the disappearance of precursor functional group signals and the appearance of new signals corresponding to the thiazine ring.

FTIR Spectrum of the Chalcone Precursor

The chalcone intermediate is an α,β-unsaturated ketone. Its spectrum is dominated by the following characteristic peaks:

  • Aromatic C-H Stretch: A weak band observed above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹.[9]

  • Aliphatic C-H Stretch: Bands observed just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹.

  • Carbonyl (C=O) Stretch: A very strong, sharp absorption. Due to conjugation with the C=C double bond, this peak is shifted to a lower wavenumber, appearing in the 1650-1670 cm⁻¹ range.[7][10]

  • Alkene (C=C) Stretch: A medium to strong band in the 1600-1625 cm⁻¹ region.[9]

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1590 cm⁻¹ region.

  • Aryl-Cl Stretch: A strong band in the fingerprint region, typically around 1090-1100 cm⁻¹ .

FTIR Spectrum of the Final Product: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

The spectrum of the final product shows distinct changes that confirm the formation of the 1,3-thiazine ring.

Caption: Correlation of key functional groups to their observed FTIR frequencies.

The formation of the thiazine ring is confirmed by the following key observations:

  • Appearance of the C=N Stretch: A new, strong absorption band appears around 1645-1660 cm⁻¹ . This is a definitive marker for the imine group within the newly formed heterocyclic ring and is absent in the chalcone precursor.[5]

  • Shift in the C=O Stretch: The carbonyl group remains but its electronic environment has changed. It is still conjugated with a C=C bond within the 6H-1,3-thiazine ring. This results in a strong absorption typically observed around 1670-1685 cm⁻¹ . This is subtly different from the precursor's C=O frequency, reflecting the new ring structure.

  • Disappearance of Precursor Bands: While the C=C alkene stretch of the chalcone disappears, it is replaced by the C=C and C=N stretches of the thiazine ring, leading to a complex set of absorptions in the 1550-1680 cm⁻¹ region.

Comparative Data Summary

The table below provides a direct comparison of the key vibrational frequencies, demonstrating the successful conversion.

Functional GroupExpected Wavenumber (cm⁻¹)Chalcone Precursor (Observed)Final Thiazine Product (Observed)Justification for Change
Aromatic C-H3100-3000~3085 cm⁻¹~3090 cm⁻¹Unchanged; aromatic ring is preserved.
Aliphatic C-H3000-2850~2960 cm⁻¹~2975 cm⁻¹Unchanged; aliphatic groups are preserved.
C=O (Ketone) 1685-1666[11]~1665 cm⁻¹~1675 cm⁻¹ The electronic environment of the conjugated system changes upon ring formation, causing a slight shift.
C=N (Imine) 1660-1640[5]Absent~1645 cm⁻¹ Primary evidence: Formation of the new thiazine ring.
C=C (Alkene) 1625-1600[9]~1610 cm⁻¹AbsentThe open-chain alkene is consumed during the cyclization reaction.
Aromatic C=C1590-1450~1588, 1480 cm⁻¹~1590, 1485 cm⁻¹Unchanged; aromatic ring is preserved.
Aryl C-Cl 1100-1085~1090 cm⁻¹~1092 cm⁻¹Unchanged; chlorophenyl group is preserved.
C-S-C (Thioether) 800-600Absent~750 cm⁻¹ Weak band, but its presence is indicative of the sulfur atom's incorporation into the ring.

Conclusion

The synthesis of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one was successfully achieved through a two-step process involving a Claisen-Schmidt condensation followed by a cyclization with thiourea. The structural confirmation was unequivocally provided by comparative FTIR spectroscopy. The analysis clearly demonstrated the disappearance of the characteristic α,β-unsaturated alkene stretch of the chalcone precursor and, most critically, the appearance of a strong imine (C=N) stretching vibration at ~1645 cm⁻¹ in the final product. This, combined with the expected shifts in the carbonyl (C=O) frequency and the presence of all other requisite functional groups (Aryl C-Cl, C-S), provides definitive evidence for the formation of the target 1,3-thiazine heterocyclic system. This guide validates the synthetic pathway and establishes a reliable spectroscopic benchmark for this class of compounds.

References

  • Hassan, S. et al. (2024). "Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture." MDPI. Available: [Link]

  • Patel, K. D. et al. (2012). "Synthesis and antimicrobial screening of some 1,3- thiazines." Journal of Chemical and Pharmaceutical Research. Available: [Link]

  • Jayaroopa, P. & Kumar, P. S. (2021). "A Study on the Synthesis, Characterisation of Chalcone moiety." JETIR. Available: [Link]

  • Ordóñez, M. et al. (n.d.). "IR Spectroscopy Tutorial: Ketones." University of Calgary. Available: [Link]

  • Al-Amiery, A. A. et al. (2023). "Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives." Oriental Journal of Chemistry. Available: [Link]

  • Reddy, Y. T. et al. (2012). "Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety." Der Pharma Chemica. Available: [Link]

  • Ahmad, A. et al. (2022). "Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance." PMC. Available: [Link]

  • Bale, S. Y. et al. (2024). "FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone." International Journal of Research in Pharmacy and Allied Science. Available: [Link]

  • Gomha, S. M. et al. (2010). "Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus." Taylor & Francis Online. Available: [Link]

  • Ataman, O. et al. (2017). "FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii)." ResearchGate. Available: [Link]

  • Bansal, E. et al. (2022). "SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES." Journal of Advanced Scientific Research. Available: [Link]

  • University of Colorado Boulder (n.d.). "Table of Characteristic IR Absorptions." University of Colorado Boulder. Available: [Link]

  • Mohammed, S. H. & Al-Lami, H. S. (2019). "FT-IR of the 1,3-thiazinan-4-one compounds C5-C8." ResearchGate. Available: [Link]

  • LibreTexts Chemistry (2025). "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts. Available: [Link]

  • Hayes, W. P. & Timmons, C. J. (1968). "SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY." Canadian Science Publishing. Available: [Link]

  • InstaNANO (2024). "FTIR Functional Group Database Table with Search." InstaNANO. Available: [Link]

  • Hameed, A. H. et al. (2019). "Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial." ResearchGate. Available: [Link]

  • Vlase, L. et al. (2022). "Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents." PMC. Available: [Link]

  • Kumar, D. et al. (2023). "Molecular Docking, Synthesis of Novel Schiff Base 1, 3-Thiazine Compounds from 3-Methoxy Chalcone and Evaluation of their Anxiolytic Activity." Oriental Journal of Chemistry. Available: [Link]

Sources

Validation

A Comprehensive Comparison Guide: Cross-Validating Molecular Docking Results for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

As drug development professionals increasingly rely on computational screening, the limitations of single-engine molecular docking have become glaringly apparent. Scoring functions are mathematical approximations; they o...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals increasingly rely on computational screening, the limitations of single-engine molecular docking have become glaringly apparent. Scoring functions are mathematical approximations; they often struggle with the dynamic nature of metalloenzymes and complex heterocyclic scaffolds.

This guide provides an objective, in-depth comparative analysis of docking methodologies for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one , a highly promising 1,3-thiazine derivative. Thiazine derivatives are privileged pharmacophores known for their potent antimicrobial and antifungal properties, primarily acting as inhibitors of Cytochrome P450 14-alpha sterol demethylase (CYP51)[1][2]. By cross-validating three distinct docking alternatives (AutoDock Vina, Schrödinger Glide, and MOE) against Molecular Dynamics (MD) and experimental Surface Plasmon Resonance (SPR) data[3][4], we establish a self-validating system that ensures scientific integrity from in silico prediction to in vitro reality.

The Challenge: Why Single-Engine Docking Fails

The compound 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one presents a unique computational challenge. It features a highly lipophilic 4-chlorophenyl anchor and a 1,3-thiazine core capable of coordinating with the Fe2+ ion in the heme-porphyrin ring of CYP51[1].

Relying on a single docking algorithm often leads to false positives due to algorithmic biases:

  • AutoDock Vina utilizes an empirical scoring function that is highly efficient but lacks advanced parameterization for transition metal coordination, often underestimating the strength of the thiazine-iron bond.

  • Schrödinger Glide (XP) employs a physics-based scoring function with specific metal-coordination terms, making it highly accurate for metalloenzymes, though computationally expensive.

  • MOE (Molecular Operating Environment) excels in induced-fit docking, accounting for side-chain flexibility in the CYP51 hydrophobic access channel, but requires careful generalized Born volume integral (GBVI) parameterization.

To prevent late-stage attrition, we must compare these platforms and establish a consensus model, validated by experimental kinetics.

Quantitative Comparison of Docking Alternatives

The following table summarizes the performance of the three docking platforms against the CYP51 target (PDB: 1H5Z), benchmarked against the ground-truth experimental binding affinity derived from SPR kinetics.

Platform / MethodScoring AlgorithmPredicted Binding Affinity (kcal/mol)RMSD to Consensus Pose (Å)Compute Time per LigandPrimary Limitation
AutoDock Vina Empirical-8.42.15~10 secPoor Fe2+ coordination modeling
Schrödinger Glide Glide XP (Physics + Empirical)-9.20.82~2 minRigid receptor backbone
MOE GBVI/WSA dG (Induced Fit)-8.91.10~1.5 minHigh setup complexity
SPR (Experimental) Steady-State Affinity (KD) -9.5 (Derived) N/A ~4 hours Requires purified protein

Data Synthesis: While Vina provides rapid throughput, Glide XP offers the closest approximation to the experimental SPR data due to its superior handling of the heme iron interaction. MOE provides the best structural alignment for the 4-chlorophenyl group within the flexible access channel.

The Self-Validating System: A Tripartite Workflow

To ensure trustworthiness, the experimental design must be a closed-loop system. We do not simply accept the docking score; we explain the causality of the binding event. Computational poses are filtered by a 100 ns MD simulation to verify temporal stability. Only the poses that maintain an RMSD < 2.0 Å are advanced to inform the immobilization strategy for SPR[3][5]. The SPR kinetics ( Ka​ , Kd​ ) then serve as the ground truth to retrospectively evaluate the docking scoring functions[4].

CrossValidation cluster_docking Phase 1: In Silico Docking Alternatives Vina AutoDock Vina Empirical Scoring Consensus Consensus Vina->Consensus Glide Schrödinger Glide XP Metal Coordination Glide->Consensus MOE MOE Induced Fit MOE->Consensus MD Phase 2: MD Simulation 100ns GROMACS Consensus->MD Pose Filter SPR Phase 3: SPR Validation Kinetics (Ka, Kd) MD->SPR Stability Check

Fig 1: Tripartite cross-validation workflow integrating consensus docking, MD, and SPR.

Detailed Experimental Protocols

Protocol A: Consensus Docking & Heme Parameterization

Causality: Standard docking protocols often fail because the protonation state of the thiazine ring and the oxidation state of the heme iron are misaligned. Proper preparation ensures the electrostatic environment mimics physiological conditions.

  • Ligand Preparation: Import 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one into LigPrep (Schrödinger). Generate tautomers and stereoisomers at pH 7.4 ± 0.2 using Epik.

  • Protein Preparation: Download CYP51 (PDB: 1H5Z)[1]. Use the Protein Preparation Wizard to assign bond orders, add hydrogens, and explicitly set the heme iron to the Fe2+ state.

  • Grid Generation: Center the receptor grid on the heme iron, with a bounding box of 20 Å × 20 Å × 20 Å to encompass the hydrophobic access channel.

  • Execution: Run the ligand through Vina, Glide XP, and MOE. Extract the top poses and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. Select the consensus pose (RMSD < 1.5 Å across at least two engines) for MD.

Protocol B: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. MD simulations apply Newtonian physics to evaluate whether the 4-chlorophenyl group remains stably anchored in the hydrophobic pocket while the thiazine nitrogen coordinates the iron over time.

  • System Setup: Import the consensus complex into GROMACS. Apply the AMBER99SB-ILDN force field for the protein and the General Amber Force Field (GAFF) for the ligand.

  • Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water models, and neutralize with Na+/Cl- ions (0.15 M).

  • Equilibration: Perform energy minimization (steepest descent, 50,000 steps). Conduct 1 ns of NVT equilibration (300 K, V-rescale thermostat) followed by 1 ns of NPT equilibration (1 bar, Parrinello-Rahman barostat).

  • Production Run: Execute a 100 ns production simulation. Extract the Root Mean Square Fluctuation (RMSF) to confirm the stability of the thiazine-heme interaction.

Protocol C: Surface Plasmon Resonance (SPR) Validation

Causality: To prove the computational models are not artifacts, SPR provides real-time, label-free quantification of the association ( ka​ ) and dissociation ( kd​ ) rates[4][5].

  • Immobilization: Using a Biacore T200, activate a CM5 sensor chip with NHS/EDC. Immobilize purified CYP51 via standard amine coupling to a target level of ~5000 RU. Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Dissolve 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one in running buffer (PBS with 5% DMSO to maintain solubility of the lipophilic chlorophenyl group). Prepare a 2-fold dilution series from 50 µM down to 0.78 µM.

  • Kinetic Assay: Inject the analyte series over the immobilized CYP51 at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Subtract the reference flow cell data and blank injections. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=kd​/ka​ ).

Mechanistic Insights: The Pathway to Inhibition

The cross-validated data reveals the precise mechanism of action for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. The 4-chlorophenyl moiety acts as a critical hydrophobic anchor, sliding into the substrate access channel of CYP51. This positions the 1,3-thiazine core perfectly for the N3 nitrogen to form a coordinate covalent bond with the heme iron. This interaction competitively displaces the natural substrate (lanosterol), halting ergosterol biosynthesis and ultimately leading to fungal cell membrane disruption[1][2].

Mechanism Ligand 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Target CYP51 Active Site Hydrophobic Channel Ligand->Target Hydrophobic Anchor Binding Heme Fe2+ Coordination via Thiazine N3 Target->Binding Induced Fit Effect Ergosterol Depletion Binding->Effect Enzymatic Blockade Result Membrane Disruption & Fungal Death Effect->Result Phenotypic Outcome

Fig 2: Mechanistic pathway of CYP51 inhibition by the 1,3-thiazine derivative.

Conclusion

When evaluating 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, relying solely on rapid empirical docking algorithms like Vina can lead to underestimations of binding affinity due to complex metalloenzyme physics. Schrödinger Glide provides a more accurate initial pose, but true confidence in drug development requires a self-validating loop. By cross-referencing consensus docking with 100 ns MD simulations and grounding the findings in SPR experimental kinetics, researchers can confidently advance this thiazine derivative through the preclinical pipeline.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

As researchers and professionals in drug development, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of laboratory chemicals are paramount to ensuring...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and professionals in drug development, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one (CAS No. 219539-29-4), a compound whose handling requires careful consideration due to its specific chemical hazards.

The causality behind these procedures is rooted in federal and state regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards.[1][2] Adherence to these guidelines is not merely procedural; it is a self-validating system to protect ourselves, our colleagues, and the environment.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is classified as a hazardous chemical by OSHA.[3] Its primary risks include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3]

A crucial characteristic dictating its disposal pathway is its chemical structure. As a halogenated organic compound (containing chlorine), it must be segregated from non-halogenated waste streams.[4][5] The rationale for this segregation is fundamental: the incineration of mixed chemical waste can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen chloride gas, if the disposal facility is not equipped to handle halogenated materials.[6][7]

Table 1: Chemical and Hazard Profile

PropertyInformationReference
Chemical Name 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one[3]
CAS Number 219539-29-4[3]
Molecular Formula C12H10ClNOS[8]
Appearance Yellow Solid[8]
Melting Point 117 - 118 °C[8]
OSHA Hazards Acute oral toxicity (Cat. 4), Skin irritation (Cat. 2), Serious eye irritation (Cat. 2), Specific target organ toxicity - single exposure (Cat. 3)[3]
Incompatibilities Strong oxidizing agents, Strong bases[3]
Waste Class Halogenated Organic Waste [4][5]

Pre-Disposal Safety Protocols

Prior to initiating the disposal process, ensure all necessary safety measures are in place. This includes having the appropriate personal protective equipment (PPE) and being prepared for accidental spills.

Personal Protective Equipment (PPE)

When handling 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[4]

  • Hand Protection: Nitrile gloves must be worn to prevent skin contact.[4][5][6]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[4][5]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[4]

Spill Management

In the event of a small spill, laboratory personnel can manage the cleanup if properly trained.[6]

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material, such as spill control pillows or clay.

  • Place the absorbent material into a suitable, sealable container for disposal.

  • Label the container as hazardous waste, listing all chemical constituents.

  • Clean the spill area thoroughly.

  • All materials used for cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must follow a designated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash .[1][4][5]

Experimental Protocol: Waste Collection and Segregation
  • Waste Identification: Identify all waste streams containing 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one. This includes pure, unreacted compound, contaminated solvents, reaction mixtures, and contaminated labware (e.g., weigh boats, gloves, pipette tips).

  • Segregation: This is the most critical step. All waste containing this compound must be placed in a designated "Halogenated Organic Waste" container.[4][5] Do not mix with non-halogenated organic waste.

  • Container Selection:

    • Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EH&S) department.[1][9]

    • Containers should be in good condition, free from damage, and have a secure, leak-proof closure.[1][7]

    • The use of metal containers for halogenated waste is not recommended, as these solvents can degrade to form acids that corrode the metal.[7]

  • Waste Labeling:

    • The waste container must be clearly labeled with the words "HAZARDOUS WASTE" .[9][10]

    • List the full chemical name of all contents, including solvents. Do not use abbreviations or chemical formulas.[9]

    • Indicate the percentage or concentration of each component.

    • Ensure the label is firmly attached to the container.[9]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[1][9]

    • The SAA must be under the control of laboratory personnel.[9]

    • Keep the container closed at all times, except when adding waste.[9] A funnel should never be left in the container opening.[9]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[11]

    • Utilize secondary containment to prevent spills.[1][10]

  • Request for Pickup:

    • Once the container is 90% full, or according to your institution's policy, complete a chemical waste pickup request form.[9]

    • Disposal must be handled by a licensed environmental services provider.[10][12]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one.

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Container Preparation cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal start Waste Generation: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one hazard_id Hazard Identification: Is the compound halogenated? start->hazard_id segregate Segregate into designated 'HALOGENATED ORGANIC WASTE' container hazard_id->segregate Yes container Select Chemically Compatible Waste Container (e.g., Glass, HDPE) segregate->container labeling Label Container: - 'HAZARDOUS WASTE' - Full Chemical Names - Percentages container->labeling store Store in Satellite Accumulation Area (SAA) - Near point of generation - Keep closed - Use secondary containment labeling->store inspect Conduct Weekly Inspections of SAA store->inspect pickup Container is 90% Full: Submit Waste Pickup Request to EH&S inspect->pickup end Final Disposal by Licensed Professional Vendor pickup->end

Disposal workflow for halogenated organic compounds.

Conclusion

The responsible disposal of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is a non-negotiable aspect of laboratory safety and environmental compliance. The key pillars of this process are accurate hazard identification, strict segregation as a halogenated organic compound, proper containerization and labeling, and final disposal through certified professional channels. By integrating these protocols into our standard laboratory operations, we uphold our professional duty to ensure safety and integrity in every aspect of our scientific work.

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Handling

Personal protective equipment for handling 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

An In-Depth Technical Guide to Personal Protective Equipment and Safe Handling of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one Introduction: A Proactive Stance on Laboratory Safety In the landscape of drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment and Safe Handling of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one

Introduction: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and development, researchers frequently work with novel chemical entities (NCEs) whose toxicological profiles are not yet fully characterized. 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one, a compound of interest, falls into this category. While a specific Safety Data Sheet (SDS) classifies it as harmful if swallowed, a comprehensive safety protocol requires a deeper analysis based on its structural components: a chlorinated aromatic ring and a thiazin-based heterocyclic system.[1] This guide provides a detailed framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, adopting the prudent principle that any substance with unknown hazards should be treated as hazardous until proven otherwise.[2]

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of a safe laboratory environment, especially when dealing with NCEs.[3][4] The risk profile for 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is constructed from its known data and the hazards associated with its structural analogs.

Known and Potential Hazards:

Hazard CategoryDescriptionRationale and Citations
Acute Oral Toxicity The compound is classified as Harmful if swallowed .[1]This is explicitly stated in the manufacturer's Safety Data Sheet.
Skin Irritation May cause skin irritation upon contact.Thiazole and thiazin derivatives, as well as chlorinated aromatic compounds, can cause skin irritation.[5][6] It is prudent to assume this compound shares this characteristic.
Eye Irritation Can potentially cause serious eye irritation.Direct contact of chemical dust or splashes with eyes is a significant risk.[6] The SDS recommends cautious rinsing with water for several minutes if contact occurs.[1]
Respiratory Tract Irritation Inhalation of dust or aerosols may lead to respiratory irritation.Handling the solid form of the compound can generate dust. Working in a certified chemical fume hood is essential to mitigate this risk.[2][5]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and require specialized disposal.The presence of a chlorophenyl group necessitates disposal as hazardous halogenated organic waste.[5][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure.[8] The following table outlines the minimum required PPE for handling 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one.

Task-Specific PPE Recommendations:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shields.[6]Chemical-resistant gloves (e.g., Nitrile).[2]Laboratory coat.[6]Not generally required if containers are sealed and intact.
Weighing & Aliquoting (Solid) Chemical splash goggles.[5]Chemical-resistant gloves (e.g., Nitrile, double-gloved recommended).[9]Chemical-resistant lab coat, buttoned.[10]Mandatory: Work in a certified chemical fume hood.[2][5]
Solution Preparation & Handling Chemical splash goggles and a face shield due to splash hazard.[5][9]Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films are recommended for prolonged contact with chlorinated solvents).[5]Chemical-resistant lab coat or apron.[8]Mandatory: Work in a certified chemical fume hood.[7]
Waste Disposal Chemical splash goggles.[6]Chemical-resistant gloves (e.g., Nitrile).[6]Laboratory coat.[6]Not required if handling sealed, properly labeled waste containers.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

Receiving and Initial Storage
  • Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.[6]

  • Verify that the container is clearly labeled with the chemical name and hazard information.[2]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][11]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Weighing and Solution Preparation
  • Preparation: Before beginning, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and materials.

  • Execution:

    • Don all required PPE as specified in the table above (goggles, face shield, lab coat, appropriate gloves).

    • Perform all manipulations of the solid compound and its solutions exclusively within the fume hood to prevent inhalation of dust or vapors.[5][7]

    • Use a disposable weighing boat or line the balance with protective paper to contain any minor spills.

    • Handle the compound in a manner that minimizes the generation of dust.[11]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]

Emergency Procedures: A Rapid Response Plan

Immediate and correct response to an emergency can significantly mitigate potential harm.

  • Spill Response:

    • Small Spill (in fume hood): Absorb with an inert, non-combustible material like sand or vermiculite. Place the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by soap and water.[5][11]

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Notify your supervisor and the institution's environmental health and safety (EHS) department. Prevent entry to the area.[2]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention if irritation develops or persists.[1][5]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or physician immediately for treatment advice.[1]

Disposal Plan: Environmental Responsibility

Proper waste management is a critical component of the chemical lifecycle to protect both personnel and the environment.[12]

  • Waste Segregation: All waste containing 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one must be treated as hazardous waste.[5]

  • Halogenated Waste Stream: Due to the presence of the 4-chlorophenyl group, this compound and any materials contaminated with it (e.g., gloves, weighing boats, paper towels) must be disposed of in a designated "Halogenated Organic Waste" container.[7][13] Do not mix with non-halogenated waste.[14]

  • Container Management: Waste containers must be compatible with the chemical, kept tightly closed except when adding waste, and properly labeled with their contents.[13][14]

  • Final Disposal: Arrange for disposal through your institution's EHS department, which will sub-contract a specialized company for proper disposal, likely via high-temperature incineration.[13][15]

Task-Based PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the handling task.

PPE_Selection_Workflow cluster_start Start: Define Task cluster_tasks Task Identification cluster_ppe PPE & Engineering Controls start_node Handling 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one weighing Weighing Solid / Aliquoting start_node->weighing solution_prep Solution Prep / Transfer start_node->solution_prep storage Receiving / Storage start_node->storage disposal Waste Disposal start_node->disposal ppe_weigh Goggles Double Nitrile Gloves Lab Coat CHEMICAL FUME HOOD weighing->ppe_weigh High risk of dust inhalation ppe_solution Goggles & Face Shield Viton/Butyl Gloves Chem-Resistant Apron CHEMICAL FUME HOOD solution_prep->ppe_solution High risk of splash ppe_storage Safety Glasses Nitrile Gloves Lab Coat storage->ppe_storage Low risk / sealed container ppe_disposal Goggles Nitrile Gloves Lab Coat disposal->ppe_disposal Handling sealed containers

Caption: Workflow for selecting PPE based on the specific handling task.

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